molecular formula C10H13NO4S B121954 5-Acetonyl-2-methoxybenzene sulfonamide CAS No. 116091-63-5

5-Acetonyl-2-methoxybenzene sulfonamide

Cat. No.: B121954
CAS No.: 116091-63-5
M. Wt: 243.28 g/mol
InChI Key: MQQJFLHZXQRKKJ-UHFFFAOYSA-N
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Description

5-Acetonyl-2-methoxybenzene sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-(2-oxopropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6H,5H2,1-2H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQJFLHZXQRKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557085
Record name 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide
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Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

116091-63-5
Record name 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide
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Record name 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide
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Record name 2-methoxy-5-(2-oxopropyl)benzenesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Acetonyl-2-methoxybenzene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis mechanism for 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the manufacturing of the pharmaceutical agent Tamsulosin.[1][2][3] The document details the chemical reactions, mechanisms, and experimental protocols involved in the synthesis. Quantitative data is presented in tabular format for clarity, and reaction pathways are visualized using DOT language diagrams.

Introduction

This compound, with the CAS number 116091-63-5, is a crucial building block in the synthesis of Tamsulosin, a medication widely used to treat benign prostatic hyperplasia.[1][2] Understanding its synthesis is vital for process optimization, impurity profiling, and the development of novel analogues. This guide focuses on the most prevalent and well-documented synthetic route, which commences from 4-methoxyphenylacetone.

Primary Synthesis Pathway

The principal industrial synthesis of this compound is a two-step process that begins with 4-methoxyphenylacetone. The synthesis involves an initial chlorosulfonation of the aromatic ring, followed by ammonolysis of the resulting sulfonyl chloride.

Overall Reaction Scheme

Overall Synthesis Scheme cluster_reactants1 cluster_reactants2 4-Methoxyphenylacetone 4-Methoxyphenylacetone Intermediate 5-Acetonyl-2-methoxybenzene sulfonyl chloride 4-Methoxyphenylacetone->Intermediate Step 1: Chlorosulfonation Chlorosulfonic_Acid ClSO3H Final_Product 5-Acetonyl-2-methoxybenzene sulfonamide Intermediate->Final_Product Step 2: Ammonolysis Ammonia NH3

Caption: Overall two-step synthesis of this compound.

Detailed Synthesis Mechanism and Protocols

Step 1: Chlorosulfonation of 4-Methoxyphenylacetone

The first step is an electrophilic aromatic substitution reaction where 4-methoxyphenylacetone is treated with chlorosulfonic acid to yield 5-acetonyl-2-methoxybenzene sulfonyl chloride.

Mechanism:

The methoxy group (-OCH₃) on the benzene ring is a strongly activating, ortho-, para-directing group. The acetonyl group (-CH₂COCH₃) is a weakly deactivating group. Therefore, the incoming electrophile, the chlorosulfonyl group, is directed primarily to the position ortho to the activating methoxy group.

Chlorosulfonation Mechanism reactant 4-Methoxyphenylacetone intermediate Sigma Complex (Arenium Ion) Resonance Stabilized reactant->intermediate Electrophilic Attack electrophile Chlorosulfonic Acid (ClSO3H) product 5-Acetonyl-2-methoxybenzene sulfonyl chloride intermediate->product Deprotonation

Caption: Mechanism of Chlorosulfonation.

Experimental Protocol:

In a typical procedure, 4-methoxyphenylacetone is slowly added to an excess of chlorosulfonic acid at a low temperature, generally between 0-5 °C, to control the exothermic reaction and minimize side-product formation. The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is carefully quenched by pouring it onto ice water, causing the precipitation of the 5-acetonyl-2-methoxybenzene sulfonyl chloride product. The solid product is then collected by filtration, washed with cold water, and dried.

Quantitative Data:

ParameterValueReference
Starting Material4-Methoxyphenylacetone[4]
ReagentChlorosulfonic Acid
Temperature0-5 °C
Reported Yield40%[4]
Step 2: Ammonolysis of 5-Acetonyl-2-methoxybenzene sulfonyl chloride

The second and final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide via reaction with ammonia. This is a nucleophilic acyl substitution reaction at the sulfur atom.

Mechanism:

Ammonia, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide.

Ammonolysis Mechanism reactant 5-Acetonyl-2-methoxybenzene sulfonyl chloride intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack nucleophile Ammonia (NH3) product 5-Acetonyl-2-methoxybenzene sulfonamide intermediate->product Elimination of HCl

Caption: Mechanism of Ammonolysis.

Experimental Protocol:

The 5-acetonyl-2-methoxybenzene sulfonyl chloride is dissolved in a suitable organic solvent, such as tetrahydrofuran (THF). An aqueous solution of ammonia is then added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC. Once the starting material is consumed, the organic solvent is typically removed under reduced pressure. The aqueous residue is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over a desiccant like anhydrous sodium sulfate, and concentrated to yield the crude product. The final product, this compound, can be purified by recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material5-Acetonyl-2-methoxybenzene sulfonyl chloride[4]
ReagentAmmonia (aqueous solution)[4]
SolventTetrahydrofuran/Water[4]
Reported Yield74%[4]

Alternative Synthesis Route: Friedel-Crafts Acylation

An alternative, though less commonly detailed, synthetic approach involves the Friedel-Crafts acylation of 2-methoxybenzenesulfonamide. This would introduce the acetonyl group in a single step.

Plausible Mechanism:

In this proposed route, 2-methoxybenzenesulfonamide would be reacted with an acylating agent such as chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃). The activating methoxy group would direct the acylation to the para position. The sulfonamide group is deactivating, which may present challenges for this reaction's feasibility and require specific reaction conditions.

Friedel_Crafts_Acylation cluster_reactants Start 2-Methoxybenzene sulfonamide Product 5-Acetonyl-2-methoxybenzene sulfonamide Start->Product Friedel-Crafts Acylation Reagents Chloroacetone, AlCl3

Caption: Proposed Friedel-Crafts acylation route.

Conclusion

The synthesis of this compound is most efficiently and commonly achieved through a two-step process involving the chlorosulfonation of 4-methoxyphenylacetone, followed by the ammonolysis of the intermediate sulfonyl chloride. This guide has detailed the mechanisms, experimental considerations, and available quantitative data for this primary synthetic pathway. While alternative routes such as Friedel-Crafts acylation are theoretically plausible, the chlorosulfonation pathway remains the more robust and well-documented method for producing this key Tamsulosin intermediate. Further research into optimizing the yields and exploring alternative, greener synthetic methodologies could be of significant interest to the pharmaceutical industry.

References

Physicochemical Properties of 5-Acetonyl-2-methoxybenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetonyl-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). A thorough understanding of the physicochemical properties of this intermediate is crucial for optimizing the synthesis process, ensuring purity, and controlling the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Acetonyl-2-methoxybenzenesulfonamide, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of Tamsulosin.

Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Acetonyl-2-methoxybenzenesulfonamide. It is important to note that while some of these properties have been experimentally determined and reported in the literature, others are predicted values derived from computational models.

PropertyValueSource
IUPAC Name 2-methoxy-5-(2-oxopropyl)benzenesulfonamide---
Synonyms 5-Acetonyl-2-methoxybenzene sulfonamide---
CAS Number 116091-63-5[1][2][3][4][5]
Molecular Formula C₁₀H₁₃NO₄S[1][2][3][4]
Molecular Weight 243.28 g/mol [1][2][3][4]
Physical Form Light beige to very pale yellow or pale reddish-yellow crystal powder[3][6][7]
Melting Point >186°C (decomposition)[7], 194-197°C[3], 196°C (decomposition)[8][9][10]---
Boiling Point (Predicted) 444.6 ± 55.0 °C[3]
Density (Predicted) 1.288 ± 0.06 g/cm³[3]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[3][7]
pKa (Predicted) 9.91 ± 0.60[3]
LogP (Predicted) Data not explicitly found in searches---
SMILES COc1ccc(CC(=O)C)cc1S(=O)(=O)N[2][11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following are methodologies adapted from standard laboratory practices and OECD guidelines for the key properties of 5-Acetonyl-2-methoxybenzenesulfonamide.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which the crystalline solid 5-Acetonyl-2-methoxybenzenesulfonamide transitions to a liquid.

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Thermometer

Procedure:

  • A small amount of dry 5-Acetonyl-2-methoxybenzenesulfonamide powder is packed into the sealed end of a glass capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • The melting point is reported as a range. For a pure substance, this range is typically narrow.

Solubility Determination (Flask Method - OECD 105)

This method determines the saturation concentration of a substance in a given solvent at a specific temperature.[1][3][7][8][11]

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • An excess amount of 5-Acetonyl-2-methoxybenzenesulfonamide is added to a flask containing a known volume of the solvent (e.g., water, methanol, DMSO).

  • The flask is sealed and placed in a constant temperature bath (e.g., 25°C).

  • The mixture is agitated (e.g., with a magnetic stirrer) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, the stirring is stopped, and the suspension is allowed to settle.

  • A sample of the supernatant is taken and centrifuged to remove any undissolved solid.

  • The concentration of 5-Acetonyl-2-methoxybenzenesulfonamide in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV.

  • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Titration Method - OECD 112)

This protocol determines the acid dissociation constant (pKa) of the sulfonamide group.[5][12][13]

Apparatus:

  • pH meter with a calibrated electrode

  • Temperature probe

  • Autotitrator or manual burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • A known amount of 5-Acetonyl-2-methoxybenzenesulfonamide is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in water is low).

  • The solution is maintained at a constant temperature (e.g., 25°C).

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is measured and recorded after each addition of the titrant.

  • A titration curve (pH versus volume of titrant added) is generated.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake Flask Method - OECD 107)

This method determines the n-octanol/water partition coefficient (LogP), which is a measure of the lipophilicity of a compound.[4][9][14][15]

Apparatus:

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • n-Octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.

  • A known amount of 5-Acetonyl-2-methoxybenzenesulfonamide is dissolved in either the n-octanol or water phase.

  • The two phases are combined in a separatory funnel in a defined volume ratio.

  • The funnel is shaken at a constant temperature for a sufficient time to allow for equilibrium to be reached.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient.

Role in Tamsulosin Synthesis and Biological Context

5-Acetonyl-2-methoxybenzenesulfonamide is not known to have direct biological activity. Its significance lies in its role as a precursor in the industrial synthesis of Tamsulosin. The following diagrams illustrate the synthetic workflow and the mechanism of action of the final drug product.

G A 5-Acetonyl-2-methoxy- benzenesulfonamide B Reductive Amination A->B e.g., H2, Catalyst, Chiral Amine C (R)-5-(2-aminopropyl)-2-methoxy- benzenesulfonamide B->C D Coupling Reaction C->D with 2-(2-ethoxyphenoxy)ethyl bromide E Tamsulosin D->E G cluster_0 A Physicochemical Property Determination Workflow B Melting Point (Capillary Method) A->B C Solubility (Flask Method - OECD 105) A->C D pKa (Titration Method - OECD 112) A->D E LogP (Shake Flask Method - OECD 107) A->E F Characterization of 5-Acetonyl-2-methoxybenzenesulfonamide B->F C->F D->F E->F G Tamsulosin Tamsulosin Alpha1_Receptor Alpha-1A/1B Adrenergic Receptors (in Prostate & Bladder Smooth Muscle) Tamsulosin->Alpha1_Receptor selectively blocks Smooth_Muscle_Contraction Smooth Muscle Contraction Alpha1_Receptor->Smooth_Muscle_Contraction leads to Smooth_Muscle_Relaxation Smooth Muscle Relaxation Alpha1_Receptor->Smooth_Muscle_Relaxation inhibition leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor binds to & activates BPH_Symptoms BPH Symptoms (e.g., restricted urine flow) Smooth_Muscle_Contraction->BPH_Symptoms causes Symptom_Relief Symptom Relief (improved urine flow) Smooth_Muscle_Relaxation->Symptom_Relief results in

References

Spectral Data Analysis of 5-Acetonyl-2-methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Acetonyl-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds, including Tamsulosin. Due to the limited availability of public domain raw spectral data, this guide presents predicted spectral characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed, adaptable experimental protocols for its synthesis and characterization are also provided.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 5-Acetonyl-2-methoxybenzenesulfonamide. These predictions are derived from the analysis of related 2-methoxybenzenesulfonamide derivatives and substituted acetophenones.

Table 1: Predicted ¹H NMR Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9d1HAr-H (ortho to SO₂NH₂)
~7.5 - 7.6dd1HAr-H (ortho to acetonyl)
~7.0 - 7.1d1HAr-H (ortho to OCH₃)
~4.8 - 5.2s (broad)2HSO₂NH
~3.9s3HOCH
~3.7s2HCH ₂C=O
~2.2s3HC(=O)CH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide

Chemical Shift (δ, ppm)Assignment
~206 - 208C =O
~155 - 157Ar-C -OCH₃
~135 - 137Ar-C -SO₂NH₂
~131 - 133Ar-C H
~129 - 131Ar-C -CH₂C=O
~128 - 130Ar-C H
~112 - 114Ar-C H
~56OC H₃
~49 - 51C H₂C=O
~29 - 31C(=O)C H₃

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide

Wavenumber (cm⁻¹)IntensityAssignment
~3350 - 3250Medium, SharpN-H stretching (asymmetric and symmetric)
~3100 - 3000MediumAromatic C-H stretching
~2950 - 2850MediumAliphatic C-H stretching
~1715StrongC=O stretching (ketone)
~1600, ~1480Medium to StrongAromatic C=C stretching
~1340, ~1160StrongS=O stretching (asymmetric and symmetric)
~1250StrongAr-O-C stretching
~900StrongN-S stretching

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry (MS) Data of 5-Acetonyl-2-methoxybenzenesulfonamide

m/zInterpretation
243.06[M]⁺, Molecular Ion
228.04[M - CH₃]⁺
186.03[M - CH₂C(O)CH₃]⁺
164.03[M - SO₂NH₂]⁺
107.05[C₇H₇O]⁺
79.96[SO₂NH]⁺
43.02[CH₃CO]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and spectral analysis of 5-Acetonyl-2-methoxybenzenesulfonamide.

Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide

This procedure outlines the synthesis from the corresponding sulfonyl chloride.

Materials:

  • 5-Acetonyl-2-methoxybenzenesulfonyl chloride

  • Ammonium hydroxide solution (28-30%)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 5-Acetonyl-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

Infrared (IR) Spectroscopy:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of sulfonamides.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Material: 5-Acetonyl-2-methoxybenzenesulfonyl chloride reaction Ammonolysis (NH₄OH) start->reaction workup Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: 5-Acetonyl-2-methoxybenzenesulfonamide purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structure Elucidation & Data Tabulation nmr->interpretation ir->interpretation ms->interpretation

Caption: Experimental workflow for synthesis and analysis.

signaling_pathway sulfonamide Sulfonamide Derivative enzyme Target Enzyme (e.g., Carbonic Anhydrase) sulfonamide->enzyme Inhibition product Product enzyme->product Catalysis substrate Substrate substrate->enzyme cellular_response Cellular Response (e.g., pH regulation, ion transport) product->cellular_response

Solubility Profile of 5-Acetonyl-2-methoxybenzene sulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for any solubility studies.

PropertyValueReference
CAS Number 116091-63-5[1]
Molecular Formula C₁₀H₁₃NO₄S[4]
Molecular Weight 243.28 g/mol [4][5]
Appearance Light Beige Solid / Pale yellow to brown solid[1][6]
Melting Point >186ºC (decomposition) / 194-197°C[1][7]
Physical Form Crystal - Powder[1]

Qualitative Solubility Data

Based on available safety data sheets and supplier information, the solubility of 5-Acetonyl-2-methoxybenzene sulfonamide has been qualitatively described in several common solvents. This information is crucial for selecting appropriate solvent systems for analysis, purification, and formulation.

SolventSolubilityReference
N,N-Dimethylformamide (DMF)Very Soluble
Dimethyl sulfoxide (DMSO)Slightly Soluble[1][8]
MethanolSoluble / Slightly Soluble (when heated)[1][8]
Glacial Acetic AcidSparingly Soluble
ChloroformVery Slightly Soluble
WaterPractically Insoluble

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9] The following protocol is a general guideline that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (solid, crystalline powder)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution process has reached a steady state.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the concentration determined by HPLC and the dilution factor used.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess Solid to Solvent B Seal Vials A->B C Agitate at Constant Temperature B->C D Allow to Equilibrate (24-48h) C->D E Centrifuge to Pellet Solid D->E F Collect Supernatant E->F G Filter Supernatant F->G H Dilute Sample G->H I Quantify by HPLC H->I J Calculate Solubility I->J

Caption: Experimental workflow for the shake-flask solubility determination method.

Application in Drug Development

This compound is a crucial intermediate in the synthesis of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2][10] The solubility of this intermediate is a critical parameter that can influence the efficiency of the synthesis process, including reaction kinetics, yield, and purification. A thorough understanding of its solubility in various organic solvents is therefore essential for process optimization and scale-up in pharmaceutical manufacturing.

While this guide provides the currently available information on the solubility of this compound, it is recommended that researchers perform quantitative solubility studies using a standardized protocol, such as the one outlined above, to obtain precise data for their specific applications.

References

An In-depth Technical Guide to 5-Acetonyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 116091-63-5

This technical guide provides a comprehensive overview of 5-Acetonyl-2-methoxybenzenesulfonamide, a key chemical intermediate in the synthesis of the pharmaceutical agent Tamsulosin. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential, yet unexplored, biological significance.

Chemical and Physical Properties

5-Acetonyl-2-methoxybenzenesulfonamide, also known by its IUPAC name 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide, is a fine chemical classified under aromatics and miscellaneous compounds.[1] It is a crucial intermediate in the production of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[2][3][4] While its primary role is in synthesis, its structural features as a sulfonamide derivative suggest potential for broader biological investigation.

The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
Molecular Formula C₁₀H₁₃NO₄S[1][5]
Molecular Weight 243.28 g/mol [1][5]
Appearance Very pale yellow to pale reddish-yellow crystal/powder[6]
Melting Point 194-197 °C[7]
Boiling Point (Predicted) 444.6 ± 55.0 °C[7]
Density (Predicted) 1.288 ± 0.06 g/cm³[7]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[7]
Storage Temperature Room Temperature, Sealed in dry conditions[6][7]
pKa (Predicted) 9.91 ± 0.60[7]
InChI Key MQQJFLHZXQRKKJ-UHFFFAOYSA-N[6]
Canonical SMILES CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)N[5]

Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide

The synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide is a critical step in the manufacturing of Tamsulosin. The most commonly cited method involves the reaction of 5-Acetonyl-2-methoxybenzenesulfonyl chloride with an ammonia source. This process is detailed in patent literature, which outlines the procedural steps for the preparation of Tamsulosin and its intermediates.

A general experimental protocol derived from the prior art, as referenced in patent documents, is as follows:

Starting Material: 5-Acetonyl-2-methoxybenzenesulfonyl chloride

Reaction: Chlorosulfonation followed by amidation.

General Procedure:

  • Chlorosulfonation: The precursor, 4-methoxyphenylacetone, undergoes a two-step chlorosulfonation as described in US Patent 4,731,478 (1988).[8][9] This process introduces the sulfonyl chloride group onto the benzene ring.

  • Amidation: The resulting 5-Acetonyl-2-methoxybenzenesulfonyl chloride is then reacted with an ammonia source to form the sulfonamide. This step converts the sulfonyl chloride into the sulfonamide functional group.

The overall yield for the formation of the subsequent intermediate in the Tamsulosin synthesis from the initial chlorosulfonation is reported to be around 30-40%.[8][9]

Below is a diagram illustrating the synthetic pathway leading to 5-Acetonyl-2-methoxybenzenesulfonamide and its subsequent role in the synthesis of Tamsulosin.

G cluster_synthesis Synthesis of Tamsulosin Intermediate cluster_tamsulosin Tamsulosin Synthesis 4-Methoxyphenylacetone 4-Methoxyphenylacetone 5-Acetonyl-2-methoxybenzenesulfonyl_chloride 5-Acetonyl-2-methoxybenzenesulfonyl_chloride 4-Methoxyphenylacetone->5-Acetonyl-2-methoxybenzenesulfonyl_chloride Chlorosulfonation Target_Compound 5-Acetonyl-2-methoxybenzenesulfonamide 5-Acetonyl-2-methoxybenzenesulfonyl_chloride->Target_Compound Amidation Tamsulosin_Precursor (R)-(-)-5-(2-Aminopropyl)- 2-methoxybenzenesulfonamide Target_Compound->Tamsulosin_Precursor Reductive Amination Tamsulosin Tamsulosin Tamsulosin_Precursor->Tamsulosin Coupling Reaction

Diagram 1: Synthetic pathway of 5-Acetonyl-2-methoxybenzenesulfonamide and its role in Tamsulosin synthesis.

Biological Context and Potential Research Directions

While there is no direct experimental evidence for the biological activity of 5-Acetonyl-2-methoxybenzenesulfonamide, its chemical structure as a benzenesulfonamide derivative places it within a class of compounds known for a wide range of pharmacological effects.[5][8] This suggests that the compound itself could be a candidate for biological screening.

The Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug discovery and is present in a multitude of approved drugs with diverse therapeutic applications.[10] These include:

  • Antibacterial agents: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[10] This inhibition halts bacterial growth.[10]

  • Anticancer agents: Certain sulfonamides exhibit anticancer properties by inhibiting carbonic anhydrase isozymes, which are involved in tumor progression.[9][10]

  • Anti-inflammatory drugs: Some sulfonamide derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[10]

  • Antiviral agents: The structural diversity of sulfonamides has led to the discovery of derivatives with significant antiviral properties.[6]

Given that 5-Acetonyl-2-methoxybenzenesulfonamide possesses this key functional group, it could be hypothesized that it may exhibit some of these biological activities. Future research could involve screening this compound in relevant assays to explore these possibilities.

The general mechanism of action for antibacterial sulfonamides is depicted in the following diagram. It is important to note that this is a generalized pathway for the sulfonamide class and has not been specifically demonstrated for 5-Acetonyl-2-methoxybenzenesulfonamide.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Synthesis Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Essential for Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Diagram 2: General mechanism of action of antibacterial sulfonamides.
Role as a Tamsulosin Intermediate

The primary and well-documented role of 5-Acetonyl-2-methoxybenzenesulfonamide is as a precursor in the synthesis of Tamsulosin.[4][11] Tamsulosin is a selective alpha-1A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[7] The synthesis of Tamsulosin from this intermediate involves a reductive amination to form (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, which is then coupled with another molecule to yield the final drug.[7] The purity and quality of 5-Acetonyl-2-methoxybenzenesulfonamide are therefore critical for the efficacy and safety of the final Tamsulosin product.

Conclusion

5-Acetonyl-2-methoxybenzenesulfonamide is a vital chemical intermediate with a well-defined role in the pharmaceutical industry. While its own biological activities have not been explored, its chemical structure suggests that it could be a valuable starting point for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers and drug development professionals to understand the known aspects of this compound and to envision its potential in future research endeavors. The detailed information on its properties and synthesis can aid in its efficient use, while the discussion on the broader biological context of sulfonamides may inspire new avenues of investigation.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide, a key chemical intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin. The document details the discovery of this compound within the context of pharmaceutical development, its physicochemical properties, and a detailed experimental protocol for its synthesis. Quantitative data is presented in a structured format, and the synthetic workflow is visually represented. Additionally, the guide includes a diagram of the signaling pathway of Tamsulosin to provide a broader context for the significance of this intermediate.

Introduction and Discovery

The discovery of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is intrinsically linked to the development of Tamsulosin, a selective alpha-1A adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). This benzenesulfonamide derivative emerged as a crucial intermediate in the multi-step synthesis of Tamsulosin. Its strategic importance lies in its molecular framework, which contains the essential methoxy and sulfonamide moieties, as well as a reactive oxopropyl side chain that allows for further chemical modifications to construct the final Tamsulosin molecule. The initial synthesis and characterization of this compound are primarily documented in patent literature focused on the manufacturing processes of Tamsulosin.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is provided in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValue
CAS Number 116091-63-5
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
IUPAC Name 2-methoxy-5-(2-oxopropyl)benzenesulfonamide
Appearance Solid
Melting Point 196 °C (decomposes)
Purity (Typical) >98.0% (HPLC)

Synthesis

The primary route for the synthesis of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide involves the ammonolysis of its corresponding sulfonyl chloride precursor. This reaction is typically carried out in a suitable solvent system to afford the desired sulfonamide in good yield.

Synthetic Workflow

The following diagram illustrates the key step in the synthesis of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide.

Synthesis_Workflow Synthesis of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Methoxy_5_2_oxopropyl_benzenesulfonyl_chloride 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride Ammonolysis Ammonolysis 2_Methoxy_5_2_oxopropyl_benzenesulfonyl_chloride->Ammonolysis Ammonia Ammonia (in THF/water) Ammonia->Ammonolysis Target_Compound 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide Ammonolysis->Target_Compound Yield: 74%

Caption: Synthetic route to 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide.

Experimental Protocol

This protocol is based on procedures outlined in the patent literature for the synthesis of Tamsulosin intermediates.

Reaction: 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride to 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide

Materials:

  • 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride

  • Ammonia solution (e.g., 25% in water)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (for extraction)

  • Ice

Procedure:

  • The starting material, 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride, is dissolved in a suitable organic solvent such as dichloromethane.

  • The solution is cooled to a low temperature, typically between -5 to +5 °C, using an ice bath.

  • A mixture of aqueous ammonia and ice is prepared and cooled.

  • The solution of the sulfonyl chloride is slowly added to the cooled ammonia mixture with vigorous stirring, ensuring the temperature is maintained within the specified range.

  • After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 1 hour) while allowing it to warm to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like ethyl acetate.

  • The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide can be further purified by recrystallization from an appropriate solvent system if necessary.

Quantitative Data:

ParameterValue/Range
Reported Yield 74%
Reaction Temperature -5 to +5 °C

Spectroscopic and Analytical Data

The structural confirmation and purity assessment of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide are typically performed using standard analytical techniques. While full spectra are not publicly available in peer-reviewed journals, the following table summarizes the expected data. Commercial suppliers can often provide detailed analytical reports upon request.

AnalysisExpected Data/Specification
¹H NMR Spectral data consistent with the structure of 2-methoxy-5-(2-oxopropyl)benzenesulfonamide.
¹³C NMR Spectral data consistent with the structure of 2-methoxy-5-(2-oxopropyl)benzenesulfonamide.
HPLC Purity typically >98.0%.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Broader Context: Tamsulosin's Mechanism of Action

To understand the significance of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide as a synthetic intermediate, it is useful to consider the mechanism of action of the final drug, Tamsulosin. Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and prostatic urethra. By blocking these receptors, Tamsulosin leads to smooth muscle relaxation, resulting in improved urine flow and a reduction in the symptoms of BPH.

The following diagram illustrates the signaling pathway affected by Tamsulosin.

Tamsulosin_MoA Tamsulosin Mechanism of Action cluster_receptor Prostatic Smooth Muscle Cell Alpha1_Receptor Alpha-1A Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Muscle_Contraction Smooth Muscle Contraction Ca_Release->Muscle_Contraction Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds and Activates Tamsulosin Tamsulosin Tamsulosin->Alpha1_Receptor Blocks

Caption: Simplified signaling pathway of Tamsulosin's antagonism at the alpha-1A adrenergic receptor.

Conclusion

2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is a well-defined chemical entity with a critical role as an intermediate in the synthesis of Tamsulosin. This guide has provided a detailed overview of its discovery, properties, and a comprehensive protocol for its synthesis, supported by quantitative data and visual representations. This information is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and pharmaceutical development.

Spectroscopic Fingerprints of Tamsulosin Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the characterization of tamsulosin and its key synthetic intermediates. Tamsulosin, a selective α1A-adrenergic receptor antagonist, is a crucial pharmaceutical agent for the management of benign prostatic hyperplasia (BPH).[1][2] Its synthesis involves a series of intermediates, the purity and structural integrity of which are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API).[3] This document details the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in elucidating the chemical structures and confirming the identity of these critical compounds.

Core Synthesis and Key Intermediates

The synthesis of tamsulosin hydrochloride typically involves the coupling of two primary intermediates: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(2-ethoxyphenoxy)ethyl bromide.[1] The stereospecificity of the chiral amine intermediate is crucial for the pharmacological activity of tamsulosin.[3]

Spectroscopic Characterization Data

The following tables summarize the key quantitative spectroscopic data for tamsulosin and its principal intermediates as reported in the scientific literature.

Table 1: Mass Spectrometry Data
CompoundIonization ModeParent Ion (m/z)Major Fragment Ions (m/z)
TamsulosinESI+409.11[4][5]271, 228[4], 200, 148[6]
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide---
2-(2-ethoxyphenoxy)ethyl bromide---
RS1 (Degradation Product)ESI+288.86271, 228, 200, 148[6]
Table 2: 1H NMR Spectroscopic Data for Tamsulosin Hydrochloride (Solvent: DMSO-d6)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.71br s2HN(10)H·HCl
7.67d, J = 2.0 Hz1HH-3
7.35dd, J = 8.3, 2.0 Hz1HH-5
7.07d, J = 8.3 Hz1HH-6
6.85-7.00m4HAromatic H (phenoxy)
5.61s2HSO2NH2
4.30t, J = 5.0 Hz2HC-12
4.05q, J = 7.0 Hz2HOCH2CH3
3.89s3HOCH3
3.72m1HC-8
3.40m2HC-11
3.20m2HC-7
1.35t, J = 7.0 Hz3HOCH2CH3
1.28d, J = 6.8 Hz3HC-9

Based on data from Gizur et al. (2008).[7]

Table 3: 13C NMR Spectroscopic Data for Tamsulosin Hydrochloride (Solvent: DMSO-d6)
Chemical Shift (ppm)Assignment
154.9C-1
148.7C-14
147.3C-13
134.4C-5
131.2C-2
128.3C-4
128.1C-3
122.3C-16
120.7C-17
115.4C-18
113.6C-15
112.9C-6
65.1C-12
63.7OCH2CH3
56.1OCH3
54.7C-8
43.0C-11
37.2C-7
14.8C-9
14.6OCH2CH3

Based on data from Gizur et al. (2008).[7]

Table 4: IR and UV-Vis Spectroscopic Data
CompoundIR Absorption Bands (cm-1)UV λmax (nm)Solvent
Tamsulosin HCl (crystalline)Multiple distinct bands, particularly in 1000-1100 and 1450-1500 regions.[8]282[9], 281[10], 225 & 280[11]Methanol[9]
Tamsulosin HCl (amorphous)Broader, rounded bands; a distinct broad band at 3450.[8]--
Tamsulosin Base3400–2300, 1610, 1590, 1506, 1338[7]--

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following sections outline typical experimental protocols.

Mass Spectrometry (LC-MS/MS)

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the quantification of tamsulosin.[12][13]

  • Sample Preparation: Tamsulosin can be extracted from a given matrix (e.g., human serum) using liquid-liquid extraction with a solvent like methyl tert-butyl ether after basification.[12]

  • Chromatography: Separation is typically achieved on a C18 or C8 reversed-phase column.[12][13] A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is often used.[12][13]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple-reaction-monitoring (MRM) mode with positive electrospray ionization (ESI+) is standard.[12][13] The mass transitions monitored for tamsulosin are typically m/z 409 -> 228.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of tamsulosin and its intermediates.

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent, such as DMSO-d6 or CDCl3.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).[7]

  • Data Acquisition: Standard one-dimensional (1H, 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to achieve complete assignment of proton and carbon signals.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in the molecules.

  • Sample Preparation: Samples can be prepared as KBr pellets.[7]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used to record the spectra.[7] Spectra are typically recorded over a range of 4000-400 cm-1.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward method for the quantitative analysis of tamsulosin.

  • Sample Preparation: A stock solution of tamsulosin hydrochloride is prepared in a suitable solvent, such as methanol, and then diluted to various concentrations to establish a calibration curve.[9]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with quartz cells is used.

  • Data Acquisition: The absorbance is measured at the wavelength of maximum absorption (λmax), which is approximately 282 nm for tamsulosin in methanol.[9] The method should obey Beer's law in the defined concentration range.[9][14]

Visualizations

Tamsulosin Synthesis Workflow

Tamsulosin Synthesis Workflow A Guaiacol B o-Ethoxyphenol A->B Williamson Ether Synthesis C 2-(2-ethoxyphenoxy)ethanol B->C Reaction with 2-bromoethanol D 2-(2-ethoxyphenoxy)ethyl bromide (Intermediate 1) C->D Bromination I Tamsulosin Base D->I Coupling E 4-Hydroxy-3-methoxy-phenylacetone F 5-Propanoyl-2-methoxybenzenesulfonamide E->F Sulfonylation G Racemic 5-(2-aminopropyl)-2- methoxybenzenesulfonamide F->G Reductive Amination H (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide (Intermediate 2) G->H Chiral Resolution (e.g., with Tartaric Acid) H->I J Tamsulosin HCl (API) I->J Salt Formation (HCl)

Caption: A simplified workflow of a common synthetic route for Tamsulosin HCl.

Tamsulosin Mechanism of Action Signaling Pathway

Tamsulosin Signaling Pathway Tamsulosin Tamsulosin Alpha1A_AR α1A-Adrenergic Receptor (Prostatic Smooth Muscle) Tamsulosin->Alpha1A_AR Blocks Relaxation Smooth Muscle Relaxation Tamsulosin->Relaxation Promotes Gq_Protein Gq Protein Alpha1A_AR->Gq_Protein Activates Norepinephrine Norepinephrine Norepinephrine->Alpha1A_AR Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC_Activation->Contraction Contributes to

Caption: Tamsulosin's antagonism of the α1A-adrenergic receptor signaling pathway.

References

Thermal Stability Analysis of 5-Acetonyl-2-methoxybenzene sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures and volatile content.[3][4][5] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, crystallization, and glass transitions.[6][7][8]

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reproducible and accurate results. The following protocols are representative of standard procedures for the thermal analysis of a pharmaceutical compound like 5-Acetonyl-2-methoxybenzene sulfonamide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard alumina or platinum crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3]

  • Data Collection: Continuously record the sample weight as a function of temperature. The data is typically presented as a thermogram (weight % vs. temperature) and its first derivative (DTG curve), which shows the rate of weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and decomposition.

Instrumentation: A calibrated differential scanning calorimeter (heat-flux or power-compensated).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a temperature above its decomposition point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the DSC thermogram.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the thermal stability of this compound, as would be derived from the experimental protocols described above. This data is illustrative and based on the known decomposition behavior of sulfonamide compounds.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

ParameterValueDescription
Onset of Decomposition (Tonset) ~ 205 °CThe temperature at which significant weight loss begins.
Temperature of Max. Weight Loss (Tpeak) ~ 220 °CThe temperature at which the rate of decomposition is highest, indicated by the peak of the DTG curve.
Weight Loss (Stage 1) ~ 35%Corresponds to the initial decomposition and loss of volatile fragments.
Weight Loss (Stage 2) ~ 45%A subsequent major decomposition step at higher temperatures.
Residual Mass @ 600 °C ~ 20%The remaining non-volatile char at the end of the analysis.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

ParameterValueDescription
Melting Point (Tm) ~ 196 °CAn endothermic peak corresponding to the melting of the crystalline solid. This is consistent with literature values indicating melting with decomposition.
Enthalpy of Fusion (ΔHf) 95 J/gThe energy required to melt the sample.
Decomposition Exotherm (Td) Onset ~ 210 °CAn exothermic event following the melt, indicating the energy released during decomposition.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical flow of the thermal analysis process, from sample preparation to data interpretation.

Thermal_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_interp 3. Data Interpretation & Reporting Sample API Sample: 5-Acetonyl-2-methoxybenzene sulfonamide Weighing Accurate Weighing (2-10 mg) Sample->Weighing Crucible Loading into TGA/DSC Pans Weighing->Crucible TGA_Setup Instrument Setup (N2 Purge, 20 mL/min) Crucible->TGA_Setup DSC_Setup Instrument Setup (N2 Purge, 20 mL/min) Crucible->DSC_Setup TGA_Program Heating Program (10 °C/min to 600 °C) TGA_Setup->TGA_Program TGA_Data Record Weight Loss vs. Temperature TGA_Program->TGA_Data TGA_Interp Determine T-onset, T-peak, % Weight Loss TGA_Data->TGA_Interp DSC_Program Heating Program (10 °C/min to 250 °C) DSC_Setup->DSC_Program DSC_Data Record Heat Flow vs. Temperature DSC_Program->DSC_Data DSC_Interp Determine Melting Point, Decomposition Exotherm DSC_Data->DSC_Interp Report Generate Stability Report with Tables & Graphs TGA_Interp->Report DSC_Interp->Report

Workflow for Thermal Stability Analysis.

Conclusion

The thermal stability of this compound is a critical quality attribute that influences its handling, formulation, and storage. Although specific peer-reviewed thermal analysis data for this compound is sparse, a comprehensive assessment can be effectively carried out using standard techniques like TGA and DSC. The provided experimental protocols offer a robust framework for such an analysis. The illustrative data indicates that the compound likely melts around 196 °C, immediately followed by decomposition, a common characteristic for many sulfonamide derivatives. This guide serves as a foundational resource for researchers and scientists involved in the development of pharmaceuticals containing this important intermediate.

References

An In-Depth Technical Guide on the Chemical Reactivity of 5-Acetonyl-2-methoxybenzene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the synthesis of the alpha-1 adrenergic blocker, Tamsulosin. The document details the principal synthetic routes to this compound and explores the reactivity of its core functional groups: the aromatic ring, the sulfonamide moiety, and the acetonyl side chain. Key chemical transformations, including electrophilic aromatic substitution, ketone reduction, side-chain oxidation, and N-alkylation of the sulfonamide, are discussed. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of reaction pathways and workflows.

Introduction

This compound (CAS No: 116091-63-5) is a substituted aromatic sulfonamide of significant interest in pharmaceutical synthesis. Its molecular structure, featuring a reactive ketone, an electron-donating methoxy group, and an electron-withdrawing sulfonamide group, provides a versatile platform for a variety of chemical modifications. The primary application of this compound lies in its role as a crucial building block in the multi-step synthesis of Tamsulosin, a medication widely used to treat benign prostatic hyperplasia.[1] A thorough understanding of its chemical reactivity is therefore essential for process optimization, impurity profiling, and the development of novel synthetic routes.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for the identification and characterization of the compound.

PropertyValue
IUPAC Name 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide
CAS Number 116091-63-5
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Appearance Light beige solid
Melting Point 194-197 °C
Solubility Slightly soluble in DMSO and Methanol (with heating)
¹H NMR (CDCl₃, 400 MHz) Data not publicly available in searched resources.
¹³C NMR (CDCl₃, 100 MHz) Data not publicly available in searched resources.
IR (KBr, cm⁻¹) Data not publicly available in searched resources.
Mass Spectrum (m/z) Data not publicly available in searched resources.

Note: While commercial suppliers indicate the availability of spectroscopic data upon purchase, this information is not readily found in the public domain through the conducted searches.[2]

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process starting from 4-methoxyphenylacetone. This process includes an electrophilic aromatic substitution (chlorosulfonation) followed by amination.

Synthesis Workflow

Start 4-Methoxyphenylacetone Step1 Chlorosulfonation Start->Step1 Chlorosulfonic acid Intermediate 5-Acetonyl-2-methoxybenzenesulfonyl chloride Step1->Intermediate Step2 Amination Intermediate->Step2 Ammonia End This compound Step2->End

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Chlorosulfonation of 4-Methoxyphenylacetone

  • Procedure: 4-Methoxyphenylacetone is slowly added to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) with constant stirring. The reaction mixture is then carefully quenched by pouring it onto crushed ice. The resulting precipitate, 5-Acetonyl-2-methoxybenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.[3]

  • Key Reagents: 4-Methoxyphenylacetone, Chlorosulfonic acid.

  • Yield: A reported yield for a similar two-step chlorosulfonation process is around 40%.[4][5]

Step 2: Amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride

  • Procedure: The crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran. An aqueous solution of ammonia is then added, and the mixture is stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the product is isolated and purified, typically by recrystallization.

  • Key Reagents: 5-Acetonyl-2-methoxybenzenesulfonyl chloride, Aqueous ammonia, Tetrahydrofuran.

  • Yield: Not explicitly found in the search results for this specific reaction.

Chemical Reactivity

The chemical reactivity of this compound is governed by its three main functional domains: the acetonyl side chain, the sulfonamide group, and the substituted benzene ring.

Reactions of the Acetonyl Side Chain

The ketone group in the acetonyl side chain is susceptible to both reduction and oxidation reactions.

The carbonyl group can be readily reduced to a secondary alcohol. This is a key transformation in the synthesis of Tamsulosin.

Reactant This compound Product 5-(2-Hydroxypropyl)-2-methoxybenzene sulfonamide Reactant->Product NaBH4, Methanol

Caption: Reduction of the ketone group.

  • Experimental Protocol (General for Ketone Reduction):

    • To a solution of this compound in methanol, sodium borohydride is added portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the alcohol.

    • Yield: Specific yield for this reaction was not found, but reductions of similar ketones with NaBH₄ generally proceed in high yield.

In the synthesis of Tamsulosin, the ketone undergoes reductive amination. This involves the formation of an imine intermediate with an amine, which is then reduced in situ.

  • Experimental Protocol (for Tamsulosin Synthesis):

    • A mixture of this compound and (R)-2-(2-ethoxyphenoxy)ethylamine is heated in a suitable solvent (e.g., ethanol) to form the corresponding imine.

    • The imine is then reduced, for example, by catalytic hydrogenation (H₂/Pd-C) or with a hydride reducing agent, to yield the Tamsulosin precursor.[6][7]

    • Yield: A 92% yield has been reported for a similar reductive amination step.[6]

Under strong oxidizing conditions, the acetonyl side chain can be cleaved to form a carboxylic acid.

Reactant This compound Product 2-Methoxy-5-sulfamoylbenzoic acid Reactant->Product KMnO4, heat

Caption: Oxidation of the acetonyl side chain.

  • Experimental Protocol (General for Side-Chain Oxidation):

    • This compound is heated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous alkaline solution.

    • After the reaction is complete, the mixture is cooled, and the manganese dioxide is removed by filtration.

    • The filtrate is acidified to precipitate the carboxylic acid, which is then collected and purified.[8][9]

    • Note: The benzylic carbon must have at least one hydrogen for this reaction to proceed.[8]

Reactions of the Sulfonamide Group

The sulfonamide group is generally stable, but the acidic proton on the nitrogen allows for N-alkylation reactions.

Reactant This compound Product N-Alkyl-5-acetonyl-2-methoxybenzene sulfonamide Reactant->Product 1. Base (e.g., NaH) 2. Alkyl halide (R-X)

Caption: N-alkylation of the sulfonamide group.

  • Experimental Protocol (General for N-Alkylation):

    • To a solution of this compound in an aprotic solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) is added to deprotonate the sulfonamide nitrogen.

    • An alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred, possibly with heating, until completion.

    • The reaction is quenched, and the N-alkylated product is isolated and purified.[10][11]

Reactions of the Aromatic Ring

The reactivity of the benzene ring towards electrophilic aromatic substitution is influenced by the directing effects of the methoxy and sulfonamide substituents.

  • Directing Effects:

    • Methoxy group (-OCH₃): An activating, ortho, para-directing group.[12]

    • Sulfonamide group (-SO₂NH₂): A deactivating, meta-directing group.[12]

Given that the methoxy group is a strong activating group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. The position para to the methoxy group is already substituted, so substitution is most likely to occur at the position ortho to the methoxy group and meta to the acetonyl group.

Start This compound Nitration Nitration (HNO3, H2SO4) Start->Nitration Halogenation Halogenation (e.g., Br2, FeBr3) Start->Halogenation FriedelCrafts Friedel-Crafts Acylation (Acyl chloride, AlCl3) Start->FriedelCrafts Product_Nitro Nitro-substituted product Nitration->Product_Nitro Product_Halo Halo-substituted product Halogenation->Product_Halo Product_Acyl Acyl-substituted product FriedelCrafts->Product_Acyl

Caption: Potential electrophilic aromatic substitution reactions.

  • Note: Specific experimental protocols for electrophilic aromatic substitution on this compound were not found in the performed searches. The described reactions are based on the general principles of electrophilic aromatic substitution on substituted benzenes.

Conclusion

This compound is a versatile synthetic intermediate with a rich chemical reactivity profile. Its importance in the pharmaceutical industry, particularly in the synthesis of Tamsulosin, underscores the need for a detailed understanding of its chemical behavior. This technical guide has summarized the key synthetic pathways to this compound and explored the reactivity of its principal functional groups, providing a foundation for further research and development. While specific experimental and spectroscopic data remain somewhat elusive in the public domain, the general principles outlined here provide a robust framework for the practical application of this compound in organic synthesis. Further research to fully characterize this molecule and its derivatives would be a valuable contribution to the field.

References

Methodological & Application

Application Notes and Protocols for the Study of 5-Acetonyl-2-methoxybenzene sulfonamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Reaction Kinetics in Drug Development

The study of reaction kinetics, which examines the rates of chemical reactions, is a cornerstone of drug development. Understanding the kinetic profile of a drug candidate or an intermediate like 5-Acetonyl-2-methoxybenzene sulfonamide is essential for:

  • Optimizing Synthesis: Kinetic data allows for the refinement of reaction conditions to maximize yield and minimize impurities.

  • Assessing Stability: Determining the rate of degradation under various conditions (e.g., pH, temperature, light) is critical for establishing storage conditions and shelf-life.

  • Predicting Pharmacokinetics: The rate at which a compound undergoes metabolic reactions can influence its absorption, distribution, metabolism, and excretion (ADME) profile. While most sulfonamides are readily absorbed orally, their pharmacokinetic behavior can vary widely.[4][5]

  • Informing Formulation: Understanding a compound's reactivity is key to developing stable and effective dosage forms.

Sulfonamides, as a class, are synthetic bacteriostatic antibiotics that inhibit folic acid synthesis in bacteria. Their metabolism in the body, primarily through acetylation and hydroxylation, is a key determinant of their efficacy and potential for adverse effects such as crystalluria.[4][5][6]

General Pharmacokinetic Parameters of Sulfonamides

While specific data for this compound is unavailable, the following table summarizes the general pharmacokinetic properties of the sulfonamide drug class. This information provides a valuable context for the type of data that would be sought for the target compound.

ParameterGeneral Range/Description for SulfonamidesReference
Absorption Readily absorbed orally.[5]
Distribution Widely distributed throughout the body, including serous cavities. Crosses the placenta freely.[5][6]
Plasma Protein Binding Highly variable (10-95%); longer-acting sulfonamides tend to be more highly bound.[6]
Metabolism Primarily hepatic via acetylation at the N4 position and hydroxylation. The rate can be influenced by patient genetics (slow vs. fast acetylators).[4][6]
Excretion Mainly renal, through glomerular filtration, with some tubular secretion and reabsorption.[6]
Half-life (t½) Varies widely depending on the specific sulfonamide (short-acting: 3-8 h; intermediate-acting: 8-18 h; long-acting: >35 h).

Experimental Protocol: Hypothetical Kinetic Study of this compound Formation

This protocol outlines a general method for studying the kinetics of a key step in the synthesis of this compound, for example, the reaction of a precursor with a sulfonating agent.

Materials and Reagents
  • 5-Acetonyl-2-methoxybenzene precursor

  • Sulfonating agent (e.g., chlorosulfonic acid)

  • Appropriate solvent (e.g., dichloromethane, chloroform)

  • Quenching agent (e.g., ice-water)

  • Internal standard for chromatography

  • High-purity solvents for HPLC analysis (e.g., acetonitrile, water)

  • Reagents for preparing HPLC mobile phase buffers

Equipment
  • Jacketed glass reactor with overhead stirrer and temperature control

  • Syringe pump for controlled reagent addition

  • In-situ reaction monitoring probe (e.g., FT-IR or Raman spectrometer), if available

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostated autosampler for HPLC

  • Data acquisition and analysis software

Experimental Procedure
  • Reaction Setup:

    • Set up the jacketed reactor at the desired temperature (e.g., 0 °C).

    • Charge the reactor with the 5-Acetonyl-2-methoxybenzene precursor and the solvent.

    • Begin stirring to ensure a homogeneous solution.

  • Reaction Initiation:

    • Start the addition of the sulfonating agent at a constant rate using the syringe pump.

    • Simultaneously, start the data acquisition for the in-situ monitoring probe or begin manual sampling.

  • Reaction Monitoring (Sampling):

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a mixture of the quenching agent and the internal standard. This stops the reaction and prepares the sample for analysis.

  • Sample Analysis (HPLC):

    • Analyze the quenched samples by HPLC to determine the concentration of the reactant, product (this compound), and any major intermediates or byproducts.

    • The HPLC method should be validated for linearity, accuracy, and precision.

  • Data Analysis:

    • Plot the concentration of the reactant and product as a function of time.

    • From these plots, determine the initial reaction rate.

    • To determine the reaction order and rate constant, perform experiments with varying initial concentrations of the reactants.

    • Repeat the experiment at different temperatures (e.g., 10 °C, 20 °C) to determine the activation energy using the Arrhenius equation.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for conducting a reaction kinetics study.

G Figure 1: General Workflow for Reaction Kinetics Study cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Reagent & Solvent Preparation B Instrument Calibration (HPLC, Spectrometer) A->B C Reaction Setup (Temperature, Stirring) B->C D Reaction Initiation & Timed Sampling C->D E Sample Quenching D->E F HPLC Analysis E->F G Data Processing (Concentration vs. Time) F->G H Kinetic Modeling (Rate Law, Ea) G->H I I H->I Report & Conclusions

Caption: General Workflow for Reaction Kinetics Study

Hypothetical Signaling Pathway Inhibition

Sulfonamide derivatives are known to inhibit various enzymes. The diagram below represents a hypothetical signaling pathway where a sulfonamide-based drug could act as an inhibitor of a key enzyme, a common mechanism of action for this class of compounds.

G Figure 2: Hypothetical Enzyme Inhibition Pathway A External Signal B Receptor A->B C Enzyme A (Target) B->C E Product C->E Catalyzes D Substrate D->C Binds to F Cellular Response E->F G Sulfonamide Inhibitor G->C Inhibits

Caption: Hypothetical Enzyme Inhibition Pathway

Conclusion

While specific reaction kinetic data for this compound is not currently in the public domain, the protocols and principles outlined in these application notes provide a robust framework for researchers to conduct their own investigations. Such studies are indispensable for the efficient and safe development of new pharmaceuticals derived from this and related sulfonamide intermediates. The provided workflows and diagrams serve as a guide for the logical planning and execution of these critical experiments.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetonyl-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals, most notably Tamsulosin, a medication used to treat benign prostatic hyperplasia.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the scale-up synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide, focusing on a two-step process commencing from 4-methoxyphenylacetone. The protocols provided are based on established chemical literature and patents, aiming to furnish researchers and production chemists with a comprehensive guide for laboratory and pilot-plant scale production.

Synthesis Overview

The synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide is primarily achieved through a two-step reaction sequence starting from 4-methoxyphenylacetone:

  • Chlorosulfonation: 4-Methoxyphenylacetone is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group onto the aromatic ring, yielding 5-Acetonyl-2-methoxybenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to form the desired 5-Acetonyl-2-methoxybenzenesulfonamide.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis process.

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberPurity
4-MethoxyphenylacetoneC₁₀H₁₂O₂164.20122-84-9≥98%
Chlorosulfonic AcidHSO₃Cl116.527790-94-5≥99%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%
Ammonia (aqueous solution)NH₃17.037664-41-728-30%
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, ≥99.9%
Sodium BicarbonateNaHCO₃84.01144-55-8≥99.5%
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6≥99%
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade
HexaneC₆H₁₄86.18110-54-3ACS Grade

Table 2: Reaction Parameters and Yields

StepReactionKey ParametersTypical YieldReference
1ChlorosulfonationTemperature: 0-5 °C; Reaction Time: 2-4 hours85%[2]
2AminationTemperature: 0-10 °C; Reaction Time: 1-2 hours74%[3]

Experimental Protocols

Step 1: Synthesis of 5-Acetonyl-2-methoxybenzenesulfonyl Chloride

This protocol describes the chlorosulfonation of 4-methoxyphenylacetone on a 100 g scale.

Materials:

  • 4-Methoxyphenylacetone (100 g, 0.609 mol)

  • Chlorosulfonic acid (213 g, 1.83 mol, 3.0 equiv)

  • Dichloromethane (DCM), anhydrous (1000 mL)

  • Ice-water bath

  • Crushed ice

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate, anhydrous

  • Rotary evaporator

Procedure:

  • Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 4-methoxyphenylacetone (100 g) in anhydrous dichloromethane (500 mL) in the flask.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid (213 g) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (1000 g) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride as an oil. The product can be used in the next step without further purification.

Step 2: Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide

This protocol describes the amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride on a scale corresponding to the output of Step 1.

Materials:

  • Crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride (from Step 1)

  • Tetrahydrofuran (THF), anhydrous (500 mL)

  • Aqueous ammonia (28-30%, 300 mL)

  • Ice-water bath

  • Ethyl acetate

  • Hexane

  • Buchner funnel and filter paper

Procedure:

  • Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

  • Dissolve the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride in anhydrous THF (500 mL) in the flask.

  • Cool the solution to 0-10 °C using an ice-water bath.

  • Slowly add aqueous ammonia (300 mL) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC until the sulfonyl chloride is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain a solid.

  • Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure 5-Acetonyl-2-methoxybenzenesulfonamide as a white to off-white solid.

  • Filter the crystals using a Buchner funnel, wash with cold hexane, and dry under vacuum.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination 4-Methoxyphenylacetone 4-Methoxyphenylacetone Intermediate 5-Acetonyl-2-methoxybenzenesulfonyl Chloride 4-Methoxyphenylacetone->Intermediate HSO3Cl, DCM 0-5 °C Final_Product 5-Acetonyl-2-methoxybenzene sulfonamide Intermediate->Final_Product NH3 (aq), THF 0-10 °C

Caption: Synthetic pathway for 5-Acetonyl-2-methoxybenzenesulfonamide.

Experimental_Workflow cluster_prep Preparation cluster_reaction1 Chlorosulfonation cluster_workup1 Work-up 1 cluster_reaction2 Amination cluster_workup2 Work-up & Purification Start Dissolve 4-Methoxyphenylacetone in DCM Cool1 Cool to 0-5 °C Start->Cool1 Add_HSO3Cl Add Chlorosulfonic Acid (dropwise) Cool1->Add_HSO3Cl Stir1 Stir for 2 hours at 0-5 °C Add_HSO3Cl->Stir1 Quench Pour onto Ice Stir1->Quench Extract1 Extract with DCM Quench->Extract1 Wash1 Wash with NaHCO3 and Brine Extract1->Wash1 Dry1 Dry and Concentrate Wash1->Dry1 Intermediate_Product Crude Sulfonyl Chloride Dry1->Intermediate_Product Dissolve_Intermediate Dissolve Crude Intermediate in THF Intermediate_Product->Dissolve_Intermediate Cool2 Cool to 0-10 °C Dissolve_Intermediate->Cool2 Add_NH3 Add Aqueous Ammonia (dropwise) Cool2->Add_NH3 Stir2 Stir for 1 hour at RT Add_NH3->Stir2 Concentrate_THF Remove THF Stir2->Concentrate_THF Extract2 Extract with Ethyl Acetate Concentrate_THF->Extract2 Wash2 Wash and Dry Extract2->Wash2 Concentrate_Final Concentrate Wash2->Concentrate_Final Recrystallize Recrystallize from EtOAc/Hexane Concentrate_Final->Recrystallize Final_Product_Workflow Pure Final Product Recrystallize->Final_Product_Workflow

Caption: Experimental workflow for the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide.

References

Purification of 5-Acetonyl-2-methoxybenzenesulfonamide by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetonyl-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of Tamsulosin, a widely used pharmaceutical for the treatment of benign prostatic hyperplasia.[1] The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of 5-Acetonyl-2-methoxybenzenesulfonamide via recrystallization, a robust and scalable method for removing process-related impurities. The protocols outlined below are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for further synthetic steps.

Physical and Chemical Properties:

PropertyValueReference
Chemical Name 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide[2][3]
CAS Number 116091-63-5[2]
Molecular Formula C₁₀H₁₃NO₄S[3]
Molecular Weight 243.28 g/mol [3]
Appearance Light Beige Solid
Melting Point >186°C (decomposes)[1]
Solubility Slightly soluble in DMSO and heated Methanol

Recrystallization Theory and Solvent Selection

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[4] An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).

For 5-Acetonyl-2-methoxybenzenesulfonamide, polar protic solvents such as lower alcohols are a good starting point due to the presence of the sulfonamide and ketone functionalities. Based on literature for structurally similar sulfonamides, ethanol has been identified as a promising solvent. A solvent/anti-solvent system can also be employed where the compound is soluble in one solvent and insoluble in the other, and the two solvents are miscible.

Experimental Protocols

Two primary methods for the recrystallization of 5-Acetonyl-2-methoxybenzenesulfonamide are presented below: a single-solvent recrystallization and a solvent/anti-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is based on the successful use of ethanol for the purification of a closely related Tamsulosin intermediate, which resulted in a final purity of 98.8%.

Materials:

  • Crude 5-Acetonyl-2-methoxybenzenesulfonamide

  • Ethanol (Reagent Grade)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude 5-Acetonyl-2-methoxybenzenesulfonamide (e.g., 10.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture to reflux with stirring.

  • Solvent Addition: Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) and swirl. Reheat the solution to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration. Pre-warm a second Erlenmeyer flask and a fluted filter paper in a funnel. Quickly filter the hot solution to remove the insoluble materials.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Illustrative Data:

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Light beige powderOff-white crystalline solid
Purity (by HPLC) 96.5%99.2%
Yield -85%
Melting Point 185-189°C (dec.)194-196°C (dec.)
Protocol 2: Solvent/Anti-Solvent Recrystallization using Methanol/Water

This method is an alternative for cases where a single suitable solvent cannot be identified. Methanol, in which the compound has some solubility when heated, is used as the solvent, and water is used as the anti-solvent.

Materials:

  • Crude 5-Acetonyl-2-methoxybenzenesulfonamide

  • Methanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude 5-Acetonyl-2-methoxybenzenesulfonamide in a minimal amount of hot methanol in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While the methanol solution is still warm, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.

  • Redissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold methanol/water mixture (in the same ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals in a vacuum oven.

Illustrative Data:

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Light beige powderWhite to off-white crystals
Purity (by HPLC) 96.5%98.9%
Yield -88%
Melting Point 185-189°C (dec.)193-195°C (dec.)

Visualized Workflow and Logic

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for single-solvent recrystallization.

Solvent_Selection start Start: Crude Product solubility_test Test Solubility in Various Solvents start->solubility_test good_solvent Good solubility when hot, poor when cold? solubility_test->good_solvent single_solvent Proceed with Single-Solvent Recrystallization good_solvent->single_solvent Yes solvent_pair Find miscible solvent pair? (Soluble in A, Insoluble in B) good_solvent->solvent_pair No anti_solvent Proceed with Solvent/Anti-Solvent Recrystallization solvent_pair->anti_solvent Yes other_methods Consider other purification methods (e.g., Chromatography) solvent_pair->other_methods No

Caption: Decision tree for selecting a suitable recrystallization solvent system.

Recrystallization_Workflow crude 1. Crude Material dissolve 2. Dissolve in Minimum Hot Solvent crude->dissolve decolorize 3. Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter 4. Hot Filtration to Remove Insolubles (Optional) decolorize->hot_filter cool 5. Slow Cooling to Room Temperature hot_filter->cool ice_bath 6. Cool in Ice Bath cool->ice_bath filter_wash 7. Vacuum Filtration and Washing ice_bath->filter_wash dry 8. Dry Crystals filter_wash->dry pure 9. Pure Product dry->pure

References

Application Note and Protocol: Chromatographic Purification of 5-Acetonyl-2-methoxybenzene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetonyl-2-methoxybenzene sulfonamide is a key intermediate in the synthesis of pharmaceuticals, most notably Tamsulosin, a medication used to treat benign prostatic hyperplasia.[1][2][3] The purity of this intermediate is critical to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the chromatographic purification of this compound from a crude reaction mixture using high-performance liquid chromatography (HPLC). The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity and yield of the target compound.

Physicochemical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 116091-63-5[1]
Molecular Formula C₁₀H₁₃NO₄S[2]
Molecular Weight 243.28 g/mol [2]
Appearance Light Beige Solid / Very pale yellow - Pale reddish yellow Crystal - Powder[2][4]
Melting Point 194-197°C[3]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[2][3]
Storage Room Temperature, Sealed in dry[3]

Experimental Protocol: HPLC Purification

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the purification of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the crude this compound.

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of methanol and water.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Chromatographic Conditions:

The purification is performed on a preparative HPLC system with the following conditions:

ParameterSpecification
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B)
Flow Rate 18.0 mL/min
Column Temperature 30°C
Injection Volume 500 µL
Detector UV at 278 nm

3. Fraction Collection:

  • Monitor the chromatogram in real-time.

  • Collect the fractions corresponding to the main peak of this compound. The retention time is expected to be in the main elution window of the gradient.

  • Collect smaller, separate fractions at the leading and tailing edges of the peak to maximize the purity of the main fraction.

4. Post-Purification Processing:

  • Combine the pure fractions as determined by analytical HPLC.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Determine the final purity by analytical HPLC and confirm the structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS).

Expected Results

The following table summarizes the expected outcomes of the purification process.

ParameterExpected Value
Purity of Final Product >98%
Recovery 85-95%
Processing Time per Injection ~35 minutes

Workflow and Process Visualization

The following diagrams illustrate the key workflows in the purification process.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification weigh Weigh Crude Compound dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate for Dissolution dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (278 nm) separate->detect collect Fraction Collection detect->collect combine Combine Pure Fractions collect->combine evaporate Solvent Evaporation combine->evaporate lyophilize Lyophilization evaporate->lyophilize analyze Purity & Structure Analysis lyophilize->analyze

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column overloadingReduce the injection volume or sample concentration.
Inappropriate solvent for dissolutionEnsure the sample is fully dissolved in the mobile phase or a weaker solvent.
Low Recovery Compound precipitation on the columnModify the mobile phase gradient to be shallower.
Incomplete elutionExtend the gradient program or increase the final percentage of the strong solvent.
Insufficient Purity Co-eluting impuritiesOptimize the mobile phase composition and gradient to improve resolution.
Contamination during workupUse high-purity solvents and clean glassware for all post-purification steps.

References

Application Note: Synthesis and Characterization of 5-Acetonyl-2-methoxybenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Their broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties, makes them a subject of continuous interest in drug discovery.[3][4] The compound 5-Acetonyl-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[5][6] This application note provides a detailed protocol for the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide and its analogs, starting from the corresponding sulfonyl chloride. The methodologies are designed to be adaptable for the creation of a diverse library of analogs for screening and drug development purposes.

Applications Sulfonamide derivatives are versatile therapeutic agents. Their primary mechanism as antibacterial agents involves the competitive inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[3][7][8] This selective toxicity makes them effective against a range of Gram-positive and Gram-negative bacteria.[7] Beyond their antimicrobial use, certain sulfonamides have shown potential in modulating inflammatory pathways and have been investigated for anticancer activity.[4][9] The synthesis of novel analogs allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Signaling and Metabolic Pathways

The primary antibacterial action of sulfonamides is the disruption of the folate synthesis pathway in bacteria. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA replication and cell growth.[3][7]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHPt_Pyrophosphate Dihydropterin Pyrophosphate DHPt_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine Sulfonamide Sulfonamide Analog (e.g., 5-Acetonyl-2-methoxy- benzenesulfonamide) Inhibition Sulfonamide->Inhibition Competitive Inhibition Inhibition->DHPS

Figure 1: Mechanism of action for antibacterial sulfonamides. Sulfonamides act as competitive inhibitors of the enzyme Dihydropteroate Synthetase (DHPS), blocking the synthesis of folic acid which is vital for bacterial growth.[3][8]

General Synthetic Workflow

The synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide analogs is typically achieved via a two-step process. The first step involves the chlorosulfonation of a suitable aromatic precursor to yield the sulfonyl chloride intermediate. The second step is the reaction of this intermediate with ammonia or a primary/secondary amine to form the desired sulfonamide analog.

Synthesis_Workflow General Synthesis Workflow for Sulfonamide Analogs Start 4-Methoxyphenylacetone (Precursor) Intermediate 5-Acetonyl-2-methoxy- benzenesulfonyl Chloride Start->Intermediate Chlorosulfonic Acid Step 1: Chlorosulfonation Product 5-Acetonyl-2-methoxy- benzenesulfonamide Analogs Intermediate->Product Step 2: Amination Amine Amine (R1R2NH) (e.g., NH3, Primary/Secondary Amines) Amine->Product

Figure 2: General workflow for the synthesis of the target sulfonamide analogs. The process involves the formation of a sulfonyl chloride intermediate followed by amination.

Experimental Protocols

Protocol 1: Synthesis of 5-Acetonyl-2-methoxybenzenesulfonyl Chloride (Intermediate)

This protocol outlines the chlorosulfonation of 4-Methoxyphenylacetone.

Materials:

  • 4-Methoxyphenylacetone

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask with a nitrogen inlet and drying tube

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

Procedure:

  • In a clean, dry round bottom flask under a nitrogen atmosphere, dissolve 4-Methoxyphenylacetone (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 2: General Procedure for the Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide Analogs

This protocol describes the reaction of the sulfonyl chloride intermediate with various amines.[10]

Materials:

  • 5-Acetonyl-2-methoxybenzenesulfonyl chloride

  • Selected amine (ammonia, primary, or secondary amine; 1.1 equivalents)

  • Acetonitrile (CH₃CN) or another suitable aprotic solvent.[10]

  • Pyridine or Triethylamine (optional, as a base)

  • Reflux condenser

  • Standard glassware for reaction, workup, and purification

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-Acetonyl-2-methoxybenzenesulfonyl chloride (1 equivalent) in acetonitrile in a round bottom flask.[10]

  • Slowly add the desired amine (1.1 equivalents) to the solution. If the amine is used as a hydrochloride salt, add 2.2 equivalents of a non-nucleophilic base like triethylamine.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) for 1-3 hours.[10]

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.[10]

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate) to yield the pure sulfonamide analog.[10]

Protocol 3: Characterization of Synthesized Analogs

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups. Look for strong absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and N-H stretching (around 3300 cm⁻¹).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR should show characteristic signals for the aromatic protons, the methoxy group, the acetonyl group, and the N-H proton of the sulfonamide.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[11]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[4]

Data Presentation

The physical and chemical properties of the parent compound are summarized below.

Table 1: Properties of 5-Acetonyl-2-methoxybenzenesulfonamide

Property Value Reference
CAS Number 116091-63-5 [6][12][13]
Molecular Formula C₁₀H₁₃NO₄S [12][13]
Molecular Weight 243.28 g/mol [12][13]
Appearance Light Beige to Pale Yellow Solid/Powder [6][14]
Melting Point 194-197 °C [6]

| IUPAC Name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide |[13][14] |

The following table provides an illustrative example of how to present data for a synthesized library of analogs. The data presented here is hypothetical and serves as a template for researchers.

Table 2: Illustrative Data for a Library of Synthesized Analogs

Compound ID R₁ R₂ Amine Used (R₁R₂NH) Yield (%) Purity (HPLC, %) MIC (µg/mL) vs. E. coli
1 H H Ammonia 75 >98 64
2 H Methyl Methylamine 82 >99 32
3 H Cyclopropyl Cyclopropylamine 78 >98 16
4 H Phenyl Aniline 65 >97 128
5 Ethyl Ethyl Diethylamine 85 >99 >256

| 6 | \multicolumn{2}{c}{-(CH₂)₅-} | Piperidine | 88 | >98 | >256 |

References

Application Notes and Protocols for the Derivatization of the Ketone Group in 5-Acetonyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ketone group in 5-Acetonyl-2-methoxybenzenesulfonamide. This compound is a key intermediate in the synthesis of pharmaceuticals, most notably Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[1][2][3] The derivatization of its ketone functionality opens avenues for the synthesis of a variety of analogues for drug discovery and development, as well as for structure-activity relationship (SAR) studies.

The protocols detailed below cover three principal transformations of the ketone group: reductive amination to form an amine, oximation to yield an oxime, and hydrazone formation. These derivatives can serve as building blocks for more complex molecules or be evaluated for their own biological activities. The sulfonamide moiety is a well-established pharmacophore with a wide range of biological targets, and its combination with these ketone-derived functionalities offers a rich scaffold for medicinal chemistry exploration.[4][5]

Physicochemical Properties of 5-Acetonyl-2-methoxybenzenesulfonamide

A summary of the key physicochemical properties of the starting material is provided in the table below.

PropertyValueReference
CAS Number 116091-63-5
Molecular Formula C₁₀H₁₃NO₄S[6]
Molecular Weight 243.28 g/mol [6]
Appearance Light beige to very pale yellow solid/powder[3][6]
Melting Point >186 °C (decomposes)[3]
Solubility Slightly soluble in DMSO and Methanol (with heating)[3]
IUPAC Name 2-methoxy-5-(2-oxopropyl)benzenesulfonamide[6]

Spectroscopic Data of 5-Acetonyl-2-methoxybenzenesulfonamide

The following table summarizes the expected spectroscopic data for the starting ketone.

TechniqueData
¹H NMR (DMSO-d₆) Expected δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 2H, CH₂), 2.1 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) Expected δ (ppm): 205-208 (C=O), 155-158 (C-OCH₃), 130-135 (Ar-C), 125-130 (Ar-C), 115-120 (Ar-C), 55-58 (OCH₃), 45-50 (CH₂), 30-35 (CH₃)
Mass Spectrometry (ESI+) Expected m/z: 244.06 [M+H]⁺, 266.04 [M+Na]⁺

Protocol 1: Reductive Amination to (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This protocol describes the conversion of the ketone to a primary amine, a critical step in the synthesis of Tamsulosin. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ. The use of a chiral amine and subsequent separation of diastereomers or asymmetric reduction is necessary to obtain the desired (R)-enantiomer.

Experimental Protocol
  • Imine Formation:

    • In a round-bottom flask, dissolve 5-Acetonyl-2-methoxybenzenesulfonamide (1.0 eq.) in a suitable solvent such as methanol or THF.

    • Add an amine source, for example, (R)-(+)-α-methylbenzylamine (1.1 eq.), to the solution.

    • A catalytic amount of a weak acid, like acetic acid, can be added to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • The diastereomeric products can be separated by fractional crystallization or chromatography.

  • Debenzylation (if a chiral benzylamine was used):

    • The separated diastereomer is subjected to hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to cleave the benzyl group and yield the final primary amine.

Expected Results
ParameterExpected Value
Product Name (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
Yield 60-80% (after separation and debenzylation)
¹H NMR (CDCl₃) Expected δ (ppm): 7.7-7.9 (m, 2H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.0-3.2 (m, 1H, CH), 2.6-2.8 (m, 2H, CH₂), 1.1-1.3 (d, 3H, CH₃)
Mass Spectrometry (ESI+) Expected m/z: 245.09 [M+H]⁺

Workflow Diagram

G Reductive Amination Workflow start 5-Acetonyl-2-methoxy- benzenesulfonamide imine Imine Intermediate Formation start->imine reagent1 Amine Source (e.g., (R)-α-methylbenzylamine) reagent1->imine reduction Reduction imine->reduction reagent2 Reducing Agent (e.g., NaBH₄) reagent2->reduction product Diastereomeric Amine Mixture reduction->product separation Separation (Crystallization/Chromatography) product->separation diastereomer Desired Diastereomer separation->diastereomer debenzylation Debenzylation (Hydrogenolysis) diastereomer->debenzylation final_product (R)-5-(2-aminopropyl)-2-methoxy- benzenesulfonamide debenzylation->final_product

Caption: Reductive amination of the ketone to the primary amine.

Protocol 2: Oximation to 5-Acetonyl-2-methoxybenzenesulfonamide Oxime

This protocol details the formation of an oxime from the ketone group. Oximes are versatile intermediates in organic synthesis and can also exhibit biological activity.

Experimental Protocol
  • Reaction Setup:

    • To a solution of 5-Acetonyl-2-methoxybenzenesulfonamide (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.).

    • Add a base, such as sodium acetate or pyridine (1.5 eq.), to neutralize the HCl and liberate free hydroxylamine.

  • Reaction Execution:

    • Stir the mixture at room temperature or gently heat to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration.

    • Alternatively, remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can be purified by recrystallization or column chromatography.

Expected Results
ParameterExpected Value
Product Name 5-Acetonyl-2-methoxybenzenesulfonamide Oxime
Yield 85-95%
¹H NMR (DMSO-d₆) Expected δ (ppm): 10.0-11.0 (s, 1H, N-OH), 7.6-7.8 (m, 2H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.6 (s, 2H, CH₂), 1.9 (s, 3H, CH₃)
Mass Spectrometry (ESI+) Expected m/z: 259.07 [M+H]⁺, 281.05 [M+Na]⁺

Workflow Diagram

G Oximation Workflow start 5-Acetonyl-2-methoxy- benzenesulfonamide reaction Reaction in Ethanol start->reaction reagent1 Hydroxylamine Hydrochloride reagent1->reaction reagent2 Base (e.g., Sodium Acetate) reagent2->reaction workup Work-up and Purification reaction->workup final_product 5-Acetonyl-2-methoxy- benzenesulfonamide Oxime workup->final_product

Caption: Synthesis of the oxime derivative.

Protocol 3: Hydrazone Formation with 2,4-Dinitrophenylhydrazine

This protocol describes the reaction of the ketone with 2,4-dinitrophenylhydrazine (DNPH), a common method for the derivatization and characterization of carbonyl compounds. The resulting hydrazone is typically a brightly colored, crystalline solid.

Experimental Protocol
  • Reagent Preparation (Brady's Reagent):

    • Dissolve 2,4-dinitrophenylhydrazine in a mixture of methanol and a strong acid, such as sulfuric acid.

  • Reaction Execution:

    • Dissolve a small amount of 5-Acetonyl-2-methoxybenzenesulfonamide in a minimal amount of a suitable solvent (e.g., ethanol).

    • Add the prepared Brady's reagent dropwise to the ketone solution.

    • A precipitate should form almost immediately.

  • Work-up and Purification:

    • Allow the mixture to stand to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Expected Results
ParameterExpected Value
Product Name 5-Acetonyl-2-methoxybenzenesulfonamide 2,4-dinitrophenylhydrazone
Yield >90%
Appearance Yellow to orange crystalline solid
¹H NMR (DMSO-d₆) Expected δ (ppm): 11.0-11.5 (s, 1H, N-H), 8.8-9.0 (d, 1H, Ar-H of DNPH), 8.3-8.5 (dd, 1H, Ar-H of DNPH), 7.9-8.1 (d, 1H, Ar-H of DNPH), 7.6-7.8 (m, 2H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 2H, CH₂), 2.2 (s, 3H, CH₃)
Mass Spectrometry (ESI+) Expected m/z: 424.08 [M+H]⁺

Workflow Diagram

G Hydrazone Formation Workflow start 5-Acetonyl-2-methoxy- benzenesulfonamide reaction Reaction in Acidic Ethanol start->reaction reagent 2,4-Dinitrophenylhydrazine (Brady's Reagent) reagent->reaction precipitation Precipitation reaction->precipitation filtration Filtration and Washing precipitation->filtration final_product 5-Acetonyl-2-methoxybenzenesulfonamide 2,4-dinitrophenylhydrazone filtration->final_product

Caption: Formation of the 2,4-dinitrophenylhydrazone derivative.

References

Application Notes and Protocols: Reactions of 5-Acetonyl-2-methoxybenzene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reactions involving the functional groups of 5-Acetonyl-2-methoxybenzene sulfonamide, a crucial intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin. The protocols outlined below focus on the transformation of the acetonyl side chain, which is central to the construction of the final active pharmaceutical ingredient (API). While the sulfonamide group itself is relatively unreactive under these conditions, its presence is essential for the biological activity of the final product.

Overview of Synthetic Strategy

The primary application of this compound is as a starting material for the synthesis of Tamsulosin. The general synthetic route involves two key transformations of the acetonyl side chain:

  • Reductive Amination: The ketone of the acetonyl group is converted to a primary amine. This step is crucial as it introduces the chiral center of Tamsulosin. Both classical resolution and asymmetric synthesis methods are employed to obtain the desired (R)-enantiomer.

  • N-Alkylation: The resulting primary amine is then alkylated with a suitable electrophile to introduce the 2-(2-ethoxyphenoxy)ethyl side chain, completing the carbon skeleton of Tamsulosin.

The following sections provide detailed protocols for these reactions.

Experimental Protocols

Reductive Amination of this compound

This protocol describes a general method for the reductive amination of this compound to form (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which can then be resolved to obtain the desired (R)-enantiomer.

Reaction Scheme:

Materials:

  • This compound

  • Methanol

  • Ammonia solution

  • Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) catalyst

  • Hydrogen gas

  • Ethanolic HCl

Procedure:

  • In a high-pressure autoclave, dissolve this compound in methanol.

  • Add the catalyst (e.g., 5% Pd/C). The catalyst loading can be in the range of 0.1-1% by weight with respect to the starting material.

  • Saturate the solution with ammonia by bubbling ammonia gas or by adding a methanolic ammonia solution.

  • Seal the autoclave and pressurize with hydrogen gas (pressure may vary, typically 50-100 psi).

  • Heat the reaction mixture to a temperature between 60-80°C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic amine.

  • The crude amine can be purified by crystallization, often as a salt (e.g., hydrochloride salt by adding ethanolic HCl).

Note on Enantiomeric Resolution: The resulting racemic amine, 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, can be resolved using a chiral acid such as D-(-)-tartaric acid or dibenzoyl-D-tartaric acid to selectively crystallize the desired (R)-enantiomer.

N-Alkylation of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This protocol details the N-alkylation of the chiral amine intermediate with 2-(2-ethoxyphenoxy)ethyl bromide to synthesize Tamsulosin.

Reaction Scheme:

Materials:

  • (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

  • 2-(2-ethoxyphenoxy)ethyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Potassium iodide (KI) (catalytic amount)

Procedure:

  • To a solution of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in anhydrous DMF, add potassium carbonate (typically 1.5-2.0 equivalents).

  • Add a catalytic amount of potassium iodide.

  • To this stirred suspension, add 2-(2-ethoxyphenoxy)ethyl bromide (typically 1.0-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and stir for 4-8 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Tamsulosin base.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol). The final product is often isolated as the hydrochloride salt.

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the key synthetic steps.

Table 1: Reductive Amination of this compound

ParameterValueReference
CatalystPtO₂[1]
SolventMethanol[1]
Temperature60-62°C[1]
PressureNormal Pressure (H₂)[1]
Reaction Time12 hours[1]
Yield~57% (of the diastereomeric intermediate)[1]

Table 2: N-Alkylation of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

ParameterValueReference
Alkylating Agent2-(2-ethoxyphenoxy)ethyl bromide[2]
BaseSodium Carbonate[2]
SolventN,N-Dimethylformamide[2]
Temperature70°C[2]
Reaction Time5 hours[2]
Yield~50% (crude base)[2]

Visualizations

Experimental Workflow for Tamsulosin Synthesis

Tamsulosin_Synthesis_Workflow start 5-Acetonyl-2-methoxybenzene sulfonamide reductive_amination Reductive Amination (e.g., H₂, PtO₂, NH₃/MeOH) start->reductive_amination racemic_amine (R,S)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide reductive_amination->racemic_amine resolution Chiral Resolution (e.g., D-(-)-tartaric acid) racemic_amine->resolution chiral_amine (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide resolution->chiral_amine n_alkylation N-Alkylation (2-(2-ethoxyphenoxy)ethyl bromide, K₂CO₃) chiral_amine->n_alkylation tamsulosin_base Tamsulosin (Base) n_alkylation->tamsulosin_base purification Purification (Crystallization/Chromatography) tamsulosin_base->purification hcl_salt Salt Formation (HCl) purification->hcl_salt final_product Tamsulosin HCl hcl_salt->final_product

Caption: Synthetic workflow for Tamsulosin starting from this compound.

Logical Relationship of Key Transformations

Key_Transformations cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product Moiety start_ketone Ketone Functional Group (in this compound) chiral_amine Chiral Primary Amine (after Reductive Amination & Resolution) start_ketone->chiral_amine  Reductive Amination   final_amine Secondary Amine (in Tamsulosin) chiral_amine->final_amine  N-Alkylation  

Caption: Logical progression of functional group transformations in Tamsulosin synthesis.

References

Application Notes and Protocols for 5-Acetonyl-2-methoxybenzene sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetonyl-2-methoxybenzene sulfonamide is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Tamsulosin. Tamsulosin is a selective alpha-1A and alpha-1D adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH). While not an active pharmaceutical ingredient itself, the efficient synthesis and purification of this intermediate are critical for the production of high-quality Tamsulosin. These application notes provide an overview of its properties, synthesis, and application in the synthetic route to Tamsulosin, along with relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 116091-63-5[1][2]
Molecular Formula C₁₀H₁₃NO₄S[1][2]
Molecular Weight 243.28 g/mol [1][2]
IUPAC Name 2-methoxy-5-(2-oxopropyl)benzenesulfonamide[1]
Synonyms This compound, 5-(2-Oxopropyl)-2-methoxybenzenesulfonamide[2]
Appearance Light beige to very pale yellow or pale reddish-yellow solid/crystal powder[1][2]
Melting Point 194-197 °C[2]
Boiling Point 444.6±55.0 °C (Predicted)[2]
Density 1.288±0.06 g/cm³ (Predicted)[2]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[2]
Storage Sealed in a dry place at room temperature or refrigerated (2-8°C)[1][2]

Application in Tamsulosin Synthesis

This compound serves as a critical building block in the multi-step synthesis of Tamsulosin. Its ketone functional group allows for the introduction of the chiral amine side chain, which is essential for the pharmacological activity of the final drug. The overall synthetic workflow involves the conversion of this intermediate to a chiral amine, followed by coupling with another key fragment.

Tamsulosin_Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Chiral Amine Formation cluster_final Final Product 4-Methoxyphenylacetone 4-Methoxyphenylacetone Sulfonyl_Chloride 5-Acetonyl-2-methoxybenzene sulfonyl chloride 4-Methoxyphenylacetone->Sulfonyl_Chloride Chlorosulfonation Sulfonamide 5-Acetonyl-2-methoxybenzene sulfonamide Sulfonyl_Chloride->Sulfonamide Ammonolysis Chiral_Amine (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide Sulfonamide->Chiral_Amine Reductive Amination & Chiral Resolution Tamsulosin Tamsulosin Chiral_Amine->Tamsulosin N-Alkylation

Synthetic pathway to Tamsulosin highlighting the key intermediate.

Experimental Protocols

The following are representative protocols for the synthesis and subsequent transformation of this compound. These protocols are based on general synthetic methodologies and information derived from the patent literature.[3][4]

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 5-acetonyl-2-methoxybenzene sulfonyl chloride to the corresponding sulfonamide.

Materials:

  • 5-Acetonyl-2-methoxybenzene sulfonyl chloride

  • Ammonium hydroxide solution (28-30%)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-acetonyl-2-methoxybenzene sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF) at room temperature.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 5.0 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.

Protocol 2: Reductive Amination to form (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This protocol outlines the conversion of the ketone in this compound to a racemic amine via reductive amination, which would then be followed by chiral resolution.

Materials:

  • This compound

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol

  • Acetic acid (glacial)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or meter

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a large excess of ammonium acetate (e.g., 10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to promote this step.

  • In a separate container, dissolve sodium cyanoborohydride (e.g., 1.5 eq) in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Adjust the pH of the solution to ~8-9 with a saturated sodium bicarbonate solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude racemic amine, (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

  • This racemic mixture is then subjected to chiral resolution, for example, by forming diastereomeric salts with a chiral acid like D-(-)-tartaric acid, followed by fractional crystallization to isolate the desired (R)-enantiomer.[5]

Mechanism of Action of the Final Product: Tamsulosin

While this compound itself does not have a known therapeutic signaling pathway, it is an essential precursor to Tamsulosin. Understanding the mechanism of action of Tamsulosin provides context for the importance of this intermediate in medicinal chemistry. Tamsulosin selectively blocks alpha-1A and alpha-1D adrenergic receptors in the smooth muscle of the prostate, bladder neck, and urethra. This inhibition leads to muscle relaxation and improved urinary flow.

Tamsulosin_MoA cluster_neuron Sympathetic Neuron cluster_muscle Prostatic Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1A_Receptor α1A-Adrenergic Receptor Norepinephrine->Alpha1A_Receptor binds Gq_Protein Gq Protein Alpha1A_Receptor->Gq_Protein activates Relaxation Smooth Muscle Relaxation PLC Phospholipase C Gq_Protein->PLC activates IP3 IP₃ PLC->IP3 produces Calcium ↑ Intracellular Ca²⁺ IP3->Calcium triggers release of Contraction Smooth Muscle Contraction Calcium->Contraction Tamsulosin Tamsulosin Tamsulosin->Alpha1A_Receptor blocks Tamsulosin->Relaxation leads to

Mechanism of action of Tamsulosin.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, specifically for the synthesis of the alpha-blocker Tamsulosin. The protocols provided herein offer a guide for its preparation and subsequent functionalization. The efficient execution of these synthetic steps is paramount for the cost-effective and large-scale production of Tamsulosin for the management of BPH.

References

Application Notes and Protocols for the Synthesis of Tamsulosin from 5-Acetonyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamsulosin is a selective α1A adrenergic receptor antagonist utilized in the management of benign prostatic hyperplasia (BPH). This document provides a detailed protocol for the synthesis of Tamsulosin hydrochloride, commencing from the precursor 5-Acetonyl-2-methoxybenzenesulfonamide. The synthetic route involves a three-step process: reductive amination to form the racemic amine, chiral resolution to isolate the desired (R)-enantiomer, and subsequent N-alkylation to yield the final active pharmaceutical ingredient (API), which is then converted to its hydrochloride salt.

Synthetic Strategy

The overall synthetic pathway from 5-Acetonyl-2-methoxybenzenesulfonamide to Tamsulosin hydrochloride is depicted below. The process begins with the conversion of the ketone functionality of the starting material into a primary amine via reductive amination. The resulting racemic mixture of amines is then resolved using a chiral acid to isolate the pharmacologically active (R)-enantiomer. This enantiopure amine is subsequently alkylated with 2-(2-ethoxyphenoxy)ethyl bromide to form the Tamsulosin base. Finally, the base is treated with hydrochloric acid to yield the stable and pharmaceutically acceptable hydrochloride salt.

Synthesis_Pathway start 5-Acetonyl-2-methoxy- benzenesulfonamide racemic_amine (R,S)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide start->racemic_amine Reductive Amination r_amine (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide racemic_amine->r_amine Chiral Resolution tamsulosin_base Tamsulosin Base r_amine->tamsulosin_base N-Alkylation tamsulosin_hcl Tamsulosin Hydrochloride tamsulosin_base->tamsulosin_hcl Salt Formation Reductive_Amination ketone 5-Acetonyl-2-methoxy- benzenesulfonamide amine (R,S)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide ketone->amine + NH4HCO2, Pd/C MeOH, Reflux Chiral_Resolution racemic (R,S)-Amine salt (R)-Amine-D-tartrate Salt racemic->salt + D-(-)-Tartaric Acid Methanol/Water r_amine (R)-Amine salt->r_amine Aqueous Base N_Alkylation r_amine (R)-Amine tamsulosin Tamsulosin Base r_amine->tamsulosin bromide 2-(2-ethoxyphenoxy)ethyl bromide bromide->tamsulosin + Base Solvent, Heat Experimental_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Chiral Resolution cluster_step3 Step 3: N-Alkylation cluster_step4 Step 4: Salt Formation s1_start Mix Ketone, NH4HCO2, MeOH s1_catalyst Add Pd/C s1_start->s1_catalyst s1_reflux Reflux (65°C, 4-6h) s1_catalyst->s1_reflux s1_filter Filter Catalyst s1_reflux->s1_filter s1_evap Evaporate Solvent s1_filter->s1_evap s1_precip Precipitate with NH4OH s1_evap->s1_precip s1_product Isolate Racemic Amine s1_precip->s1_product s2_dissolve Dissolve Racemic Amine in MeOH/Water (60-65°C) s1_product->s2_dissolve s2_add_acid Add D-(-)-Tartaric Acid s2_dissolve->s2_add_acid s2_crystallize Crystallize (6h at 60-65°C, then 6h at 28-30°C) s2_add_acid->s2_crystallize s2_filter_salt Filter Diastereomeric Salt s2_crystallize->s2_filter_salt s2_liberate Liberate Free Amine (aq. NaOH) s2_filter_salt->s2_liberate s2_product Isolate (R)-Amine s2_liberate->s2_product s3_mix Mix (R)-Amine, Bromide, CaO in Isobutyl Alcohol s2_product->s3_mix s3_heat Heat (80-85°C, 25h) s3_mix->s3_heat s3_filter Filter Salts s3_heat->s3_filter s3_evap Evaporate Solvent s3_filter->s3_evap s3_purify Recrystallize s3_evap->s3_purify s3_product Isolate Tamsulosin Base s3_purify->s3_product s4_dissolve Dissolve Base in MeOH s3_product->s4_dissolve s4_add_hcl Add HCl solution (0-5°C) s4_dissolve->s4_add_hcl s4_precip Precipitate (2h) s4_add_hcl->s4_precip s4_filter Filter and Dry s4_precip->s4_filter s4_product Tamsulosin HCl s4_filter->s4_product

Application Notes and Protocols: 5-Acetonyl-2-methoxybenzene sulfonamide in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetonyl-2-methoxybenzene sulfonamide is a versatile synthetic intermediate, primarily recognized for its role in the synthesis of the alpha-blocker Tamsulosin.[1][2] Beyond this established application, its bifunctional nature, possessing both a reactive acetonyl group and a sulfonamide moiety, presents significant potential for the construction of a diverse range of novel heterocyclic scaffolds. This document provides an overview of its known applications and explores its potential in the synthesis of pyrazole and pyridine derivatives through proposed reaction pathways. Detailed experimental protocols for these hypothetical syntheses are provided to guide researchers in exploring the synthetic utility of this compound.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active compounds.[3] The sulfonamide functional group is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[4][5][6][7] this compound (1) combines the sulfonamide moiety with a β-keto functional group, making it an attractive starting material for the synthesis of new heterocyclic entities with potential therapeutic applications.

Compound Profile:

PropertyValue
IUPAC Name 2-methoxy-5-(2-oxopropyl)benzenesulfonamide
CAS Number 116091-63-5
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Appearance Light Beige Solid to Very pale yellow - Pale reddish yellow Crystal - Powder
Melting Point 194-197 °C

Established Application: Synthesis of Tamsulosin

The primary documented industrial application of this compound is as a key intermediate in the multi-step synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[1] The synthesis generally involves the reductive amination of the ketone in this compound.

Proposed Application: Synthesis of Novel Heterocycles

The presence of both a 1,3-dicarbonyl equivalent (in the form of the acetonyl group) and a sulfonamide group on the same aromatic scaffold opens up possibilities for the construction of various heterocyclic systems. Here, we propose synthetic routes to novel pyrazole and pyridine derivatives.

Synthesis of Substituted Pyrazoles

The acetonyl group of this compound can readily undergo condensation with hydrazine derivatives to yield pyrazoles. This reaction is a well-established method for pyrazole synthesis.

Proposed Reaction Scheme:

G cluster_0 Synthesis of Pyrazole Derivatives start 5-Acetonyl-2-methoxybenzene sulfonamide (1) reagent1 + Hydrazine Hydrate (or substituted hydrazine) start->reagent1 product1 3-Methyl-5-(4-sulfamoyl-3-methoxyphenyl)-1H-pyrazole (2a) reagent1->product1

Caption: Proposed synthesis of pyrazole derivatives from this compound.

Experimental Protocol: Synthesis of 3-Methyl-5-(4-sulfamoyl-3-methoxyphenyl)-1H-pyrazole (2a)

  • To a solution of this compound (1) (2.43 g, 10 mmol) in ethanol (50 mL), add hydrazine hydrate (0.5 mL, 10 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure pyrazole derivative 2a .

Expected Data and Characterization:

The following table outlines the expected data for the synthesized pyrazole.

CompoundMolecular FormulaMolecular WeightYield (%)M.p. (°C)¹H NMR (δ, ppm)
2a C₁₀H₁₁N₃O₃S253.2885-95 (estimated)>200δ 2.3 (s, 3H, CH₃), 3.9 (s, 3H, OCH₃), 6.8-7.8 (m, 4H, Ar-H & pyrazole-H), 7.2 (s, 2H, SO₂NH₂), 12.5 (br s, 1H, NH)
Synthesis of Substituted Pyridines

The acetonyl group can also serve as a key building block for the synthesis of pyridine rings through condensation reactions, such as the Hantzsch pyridine synthesis or related methodologies.

Proposed Reaction Scheme:

G cluster_1 Synthesis of Pyridine Derivatives start 5-Acetonyl-2-methoxybenzene sulfonamide (1) reagents2 + β-ketoester + Aldehyde + Ammonia start->reagents2 product2 Substituted Dihydropyridine Derivative reagents2->product2 oxidation Oxidation (e.g., with HNO₃ or air) product2->oxidation final_product Substituted Pyridine Derivative (3a) oxidation->final_product G A Start: 5-Acetonyl-2-methoxybenzene sulfonamide B Reaction with Bifunctional Reagents (e.g., Hydrazines, Amidines) A->B C Cyclocondensation Reactions (e.g., Hantzsch, Paal-Knorr) A->C D Intramolecular Cyclization A->D E Library of Novel Sulfonamide-Heterocycles B->E C->E D->E F Purification and Characterization (NMR, MS, etc.) E->F G Biological Screening (e.g., Antimicrobial, Anticancer) F->G H Lead Compound Identification G->H

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Acetonyl-2-methoxybenzene sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Acetonyl-2-methoxybenzene sulfonamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, particularly low reaction yields, encountered during the synthesis of this key Tamsulosin intermediate.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The predominant synthetic pathway starts with 4-Methoxyphenylacetone. This route involves two primary steps: electrophilic chlorosulfonation to introduce the sulfonyl chloride group, followed by amination to form the final sulfonamide product. This approach is generally favored for its directness.

G Start 4-Methoxyphenylacetone Step1 Chlorosulfonation (HSO3Cl) Start->Step1 Intermediate 5-Acetonyl-2-methoxybenzene sulfonyl chloride Step1->Intermediate Step2 Amination (NH3) Intermediate->Step2 Product 5-Acetonyl-2-methoxybenzene sulfonamide Step2->Product

Caption: High-level synthetic workflow for this compound.

Q2: I am experiencing a significantly low overall yield. Which reaction step is the most likely culprit?

A2: Both steps present unique challenges, but the initial chlorosulfonation is often the most critical and problematic stage. Issues in this step, such as the formation of isomers, unwanted side products, or hydrolysis of the reactive sulfonyl chloride intermediate, will directly and significantly impact the overall yield.[4] Poor quality of the resulting 5-Acetonyl-2-methoxybenzene sulfonyl chloride will invariably lead to a low yield in the subsequent amination step.

Q3: What are the most critical parameters to control throughout the synthesis to ensure a high yield?

A3: To maximize yield, strict control over the following parameters is essential:

  • Anhydrous Conditions: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze back to sulfonic acids, which are unreactive in the amination step.[4][5] All glassware must be oven-dried, and anhydrous solvents should be used.

  • Temperature Control: Low temperatures during the addition of chlorosulfonic acid are crucial to minimize side-product formation and prevent degradation.[4]

  • Purity of Starting Materials: The use of high-purity 4-Methoxyphenylacetone is vital, as impurities can lead to undesirable side reactions.[4][6]

  • Stoichiometry: Precise measurement and controlled, slow addition of reagents, particularly the chlorosulfonic acid, are necessary to prevent polysulfonation and other side reactions.[7]

Troubleshooting Guide: Low Yield in Chlorosulfonation Step

This section addresses issues in the conversion of 4-Methoxyphenylacetone to 5-Acetonyl-2-methoxybenzene sulfonyl chloride.

Q: My reaction of 4-Methoxyphenylacetone with chlorosulfonic acid results in a low yield or a complex mixture of products. What are the potential causes and solutions?

A: This is a common issue stemming from the high reactivity of the reagents and intermediates. The primary causes are outlined below.

G cluster_causes Potential Causes cluster_solutions Solutions Cause1 Hydrolysis of Sulfonyl Chloride Sol1 Maintain Strict Anhydrous Conditions Cause1->Sol1 Cause2 Isomer Formation (ortho-substitution) Sol2 Control Temperature (Maintain 0-5 °C) Cause2->Sol2 Cause3 Polysulfonation Sol3 Slow Reagent Addition & Control Stoichiometry Cause3->Sol3 Cause4 Incomplete Reaction Sol4 Increase Reaction Time & Monitor via TLC/HPLC Cause4->Sol4 Troubleshoot Low Yield in Chlorosulfonation Troubleshoot->Cause1 Troubleshoot->Cause2 Troubleshoot->Cause3 Troubleshoot->Cause4

Caption: Troubleshooting logic for the chlorosulfonation of 4-Methoxyphenylacetone.

Data on Chlorosulfonation Conditions

ParameterCondition A (Low Yield)Condition B (Optimized Yield)Rationale for Improvement
Temperature Addition at >10 °CAddition at 0-5 °CLower temperature minimizes the formation of the ortho-isomer and reduces decomposition.[8][9]
Reagent Ratio >2.0 eq. HSO₃Cl1.1 - 1.3 eq. HSO₃ClA slight excess drives the reaction, but a large excess promotes polysulfonation.
Solvent None (neat)Dichloromethane (DCM)Using an inert solvent allows for better temperature control and heat dissipation.
Reaction Time < 1 hour2-3 hoursInsufficient time can lead to an incomplete reaction; progress should be monitored.
Atmosphere AmbientInert (Nitrogen/Argon)An inert atmosphere is crucial to prevent the ingress of moisture, which causes hydrolysis.[4]

Experimental Protocol: Chlorosulfonation of 4-Methoxyphenylacetone

  • Preparation: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.

  • Reaction Setup: Charge the flask with 4-Methoxyphenylacetone (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add chlorosulfonic acid (1.2 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction's progress by TLC.

  • Workup: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a flask containing crushed ice and water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 5-Acetonyl-2-methoxybenzene sulfonyl chloride, which can be used in the next step.

Troubleshooting Guide: Low Yield in Amination Step

This section addresses issues in the conversion of 5-Acetonyl-2-methoxybenzene sulfonyl chloride to the final sulfonamide product.

Q: The yield of this compound is low, even when starting with pure sulfonyl chloride. What could be the problem?

A: Low yields in this step are typically due to incomplete reaction, hydrolysis of the starting material during the reaction or workup, or difficulties in product isolation.

Data on Amination Conditions

ParameterCondition A (Low Yield)Condition B (Optimized Yield)Rationale for Improvement
Ammonia Source Aqueous AmmoniaAnhydrous Ammonia in THF/DioxaneAqueous ammonia introduces water, which can hydrolyze the sulfonyl chloride starting material.[10]
Temperature Room Temperature0 °C to Room TemperatureInitial cooling helps control the exotherm of the reaction, followed by warming to drive it to completion.
Reaction Time 1-2 hours4-6 hoursThe reaction may be slower than anticipated; monitoring by TLC is recommended to ensure completion.
Workup pH Neutral or BasicAcidic quench, then careful neutralizationAcidifying the workup mixture protonates excess ammonia, aiding its removal. Careful pH control during extraction is key.

Experimental Protocol: Amination to this compound

  • Preparation: In a sealed reaction vessel, dissolve the crude 5-Acetonyl-2-methoxybenzene sulfonyl chloride (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in THF/dioxane. Seal the vessel and allow the reaction to stir while warming to room temperature.

  • Monitoring: Stir for 4-6 hours, monitoring the disappearance of the starting material by TLC. A patent suggests a yield of 74% can be achieved under optimized conditions.[10]

  • Workup: Upon completion, cool the mixture and cautiously add water. Remove the THF under reduced pressure.

  • Isolation: The solid product will precipitate from the aqueous solution. Filter the solid, wash thoroughly with cold water to remove ammonium salts, and then with a minimal amount of a cold non-polar solvent (e.g., hexane) to remove organic impurities.

  • Drying: Dry the isolated solid product under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.

References

Technical Support Center: Identification of Impurities in 5-Acetonyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification and quantification of impurities in 5-Acetonyl-2-methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in 5-Acetonyl-2-methoxybenzenesulfonamide?

Impurities can originate from various stages of the manufacturing process and storage. Potential sources include:

  • Starting Materials: Unreacted starting materials, such as 5-acetonyl-2-methoxybenzenesulfonyl chloride, and impurities present in these materials.[1][2][3]

  • Byproducts of the Synthesis: Side reactions occurring during the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide can lead to the formation of related substances.

  • Intermediates: As this compound is an intermediate in the synthesis of Tamsulosin, other related intermediates or their derivatives could be present as impurities.[2][4][5]

  • Degradation Products: The compound may degrade over time due to factors like exposure to light, heat, moisture, or reactive excipients.

  • Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification processes can remain in the final product.

Q2: Which analytical techniques are most suitable for impurity profiling of 5-Acetonyl-2-methoxybenzenesulfonamide?

A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and provides structural information about the impurities, aiding in their identification.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and semi-volatile impurities.[7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for a preliminary screen of impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly quantitative NMR (qNMR), can be used for the structural elucidation and quantification of impurities without the need for reference standards.[5]

Q3: How can I identify an unknown impurity peak in my HPLC chromatogram?

Identifying an unknown impurity typically involves a systematic approach:

  • Literature and Database Search: Review literature related to the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide and Tamsulosin for known impurities.[2][5]

  • LC-MS Analysis: Analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown impurity. This provides its molecular weight.[7]

  • High-Resolution Mass Spectrometry (HRMS): For a more accurate mass determination and to deduce the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information.

  • Forced Degradation Studies: Subject the 5-Acetonyl-2-methoxybenzenesulfonamide sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to tentatively identify if the unknown impurity is a degradant.

  • Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level, it can be isolated using techniques like preparative HPLC, followed by structural elucidation using 1D and 2D NMR.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 5-Acetonyl-2-methoxybenzenesulfonamide and its impurities.

High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Troubleshooting & Optimization
Poor peak shape (tailing or fronting) for the main peak or impurities. - Inappropriate mobile phase pH. - Column degradation. - Overloading of the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a column with a different stationary phase (e.g., a base-deactivated C18 column). - Reduce the injection volume or the concentration of the sample.
Co-eluting impurity peaks. - Insufficient separation power of the HPLC method.- Optimize the mobile phase gradient to improve resolution. - Try a different column with a different selectivity (e.g., phenyl-hexyl). - Adjust the column temperature.
Ghost peaks appearing in the chromatogram. - Contamination in the mobile phase, injection solvent, or HPLC system. - Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase. - Inject a blank (injection solvent) to confirm the source of the peak. - Implement a robust needle wash program in the autosampler.
Inconsistent retention times. - Fluctuation in mobile phase composition or flow rate. - Temperature variations.- Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for leaks or pressure fluctuations. - Use a column oven to maintain a constant temperature.

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol provides a general starting point for the separation of impurities in 5-Acetonyl-2-methoxybenzenesulfonamide.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 5-Acetonyl-2-methoxybenzenesulfonamide sample in a 10 mL volumetric flask with a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) to achieve a concentration of about 1 mg/mL.[8]

  • HPLC Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.9 µm particle size.[8]

    • Mobile Phase A: 0.1% Formic acid in Water.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: A typical gradient could be starting with a low percentage of B, increasing to a high percentage to elute all components, and then returning to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.[8]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

TLC Method for Preliminary Impurity Screening
  • Sample Preparation: Prepare a solution of the test sample at a concentration of 10 mg/mL in methanol.[8]

  • TLC Plate: Silica gel 60 F254.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The polarity can be adjusted to achieve good separation.

  • Procedure:

    • Spot the sample solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase until the solvent front has traveled a sufficient distance.[8]

    • Air dry the plate.

  • Visualization:

    • Examine the plate under UV light at 254 nm.[8]

    • For enhanced visualization, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, where sulfonamides may appear as yellow-green fluorescent spots.[8]

    • The presence of additional spots in the sample lane compared to a reference standard indicates the presence of impurities.[8]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_identification Impurity Identification cluster_result Outcome sample 5-Acetonyl-2-methoxybenzene sulfonamide Sample tlc TLC Screening (Preliminary Check) sample->tlc Quick Screen hplc HPLC-UV (Separation & Quantification) sample->hplc Primary Analysis gcms GC-MS (Volatile Impurities) sample->gcms report Impurity Profile Report tlc->report lcms LC-MS (Identification) hplc->lcms For Unknown Peaks nmr Isolation & NMR (Structure Elucidation) hplc->nmr If Isolation is Needed hplc->report hrms HRMS (Elemental Composition) lcms->hrms msms MS/MS (Structural Fragmentation) lcms->msms gcms->report hrms->report msms->report nmr->report

Caption: Experimental workflow for the identification of impurities.

logical_relationship cluster_synthesis Synthesis & Storage cluster_impurities Potential Impurities cluster_product Final Product start_mat Starting Materials (e.g., 5-acetonyl-2-methoxy- benzenesulfonyl chloride) synthesis Synthesis Process start_mat->synthesis proc_imp Process-Related Impurities synthesis->proc_imp res_solv Residual Solvents synthesis->res_solv degradation Storage & Degradation (Light, Heat, Moisture) deg_prod Degradation Products degradation->deg_prod final_product 5-Acetonyl-2-methoxybenzene sulfonamide proc_imp->final_product Present in deg_prod->final_product Forms in res_solv->final_product Trapped in

References

Optimizing reaction conditions for 5-Acetonyl-2-methoxybenzene sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5-Acetonyl-2-methoxybenzenesulfonamide?

A1: The most common and direct method for synthesizing 5-Acetonyl-2-methoxybenzenesulfonamide is through the amination of its precursor, 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride. This reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrochloric acid.

Q2: Why is the choice of solvent critical in this synthesis?

A2: The choice of solvent is critical to minimize the primary side reaction: the hydrolysis of the highly reactive sulfonyl chloride starting material. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred as they do not react with the sulfonyl chloride. The presence of water can lead to the formation of the corresponding sulfonic acid, which reduces the overall yield of the desired sulfonamide.

Q3: Is a base required for the amination reaction?

A3: Yes, a base is necessary to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Without a base, the HCl would protonate the ammonia, forming the non-nucleophilic ammonium ion and thereby quenching the reaction. In this specific synthesis, an excess of the ammonia reagent itself can conveniently serve as the base.

Q4: How can the progress of the reaction be monitored effectively?

A4: The progress of the reaction can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a common method to observe the consumption of the starting material (2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride) and the appearance of the sulfonamide product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the reaction kinetics and determine the purity of the product at various time points.

Experimental Protocols

Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide from 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride

This protocol is a general procedure compiled from established methods for the amination of aryl sulfonyl chlorides.

Materials:

  • 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Ammonia Addition: Add an excess of concentrated aqueous ammonia (e.g., 10-15 equivalents) dropwise to the cooled and stirred solution over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the complete addition of ammonia, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is no longer visible.

  • Workup: Quench the reaction by adding deionized water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 5-Acetonyl-2-methoxybenzenesulfonamide by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Data Presentation

Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis

The following table presents illustrative data on how varying reaction parameters can impact the yield and purity of a sulfonamide product, based on studies of similar aryl sulfonamide syntheses. These parameters should be optimized for the specific synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide.

Entry Ammonia (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC, %)
15DCM046592
210DCM0 to RT28596
315DCM0 to RT28897
410THF0 to RT28295
510Acetonitrile0 to RT27894
610DCMRT27590

Note: This data is representative and serves as a guideline for optimization.

Troubleshooting Guides

Issue 1: Low or No Product Yield

  • Possible Cause 1: Hydrolysis of Sulfonyl Chloride. The starting material, 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride, is highly reactive and susceptible to hydrolysis by water, which will convert it to the unreactive sulfonic acid.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Possible Cause 2: Insufficient Ammonia. An inadequate amount of ammonia will result in incomplete conversion of the sulfonyl chloride. Additionally, as HCl is produced, it will protonate the remaining ammonia, rendering it non-nucleophilic.

    • Solution: Use a significant excess of concentrated ammonia (at least 10 equivalents) to ensure the reaction goes to completion and to effectively neutralize the HCl byproduct.

Issue 2: Formation of Multiple Products/Impurities

  • Possible Cause 1: Dimerization or Polymerization. Under certain conditions, side reactions involving the acetonyl group may occur.

    • Solution: Maintain a low reaction temperature (0-5 °C) during the addition of ammonia to control the reaction rate and minimize side reactions.

  • Possible Cause 2: Incomplete Reaction. Unreacted starting material will be a major impurity.

    • Solution: Monitor the reaction closely using TLC or HPLC and allow sufficient reaction time for the complete consumption of the sulfonyl chloride.

  • Possible Cause 3: Hydrolysis Product. The presence of 2-methoxy-5-(2-oxopropyl)benzenesulfonic acid as an impurity is indicative of water contamination.

    • Solution: Follow the recommendations for preventing hydrolysis as described in "Issue 1".

Issue 3: Difficulty in Product Purification

  • Possible Cause 1: Oily Product. The crude product may sometimes be an oil or a waxy solid, making it difficult to handle and purify by recrystallization.

    • Solution: Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. If the product remains an oil, purification by column chromatography on silica gel may be necessary.

  • Possible Cause 2: Poor Crystal Formation. The product may not crystallize well from the chosen solvent system.

    • Solution: Screen a variety of solvent systems for recrystallization (e.g., ethanol/water, isopropanol/water, ethyl acetate/hexane). Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Sulfonyl Chloride in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Dropwise Addition of Conc. Ammonia prep2->react1 react2 Warm to RT Stir for 2-4h react1->react2 react3 Monitor by TLC/HPLC react2->react3 workup1 Quench with Water react3->workup1 workup2 Separate Layers workup1->workup2 workup3 Wash Organic Layer (HCl, H2O, Brine) workup2->workup3 workup4 Dry with MgSO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify Recrystallize Product workup5->purify

Caption: Experimental workflow for the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide.

troubleshooting_guide start Low Yield or Impure Product check_sm Check TLC/HPLC of Crude Mixture start->check_sm sm_present Starting Material Present? check_sm->sm_present yes_sm Incomplete Reaction sm_present->yes_sm Yes no_sm New Impurity Spot? sm_present->no_sm No sol_sm Solution: - Increase reaction time - Ensure sufficient ammonia yes_sm->sol_sm yes_impurity Side Reaction Occurred no_sm->yes_impurity Yes no_impurity Purification Issue no_sm->no_impurity No sol_impurity1 Possible Hydrolysis: - Use anhydrous conditions - Inert atmosphere yes_impurity->sol_impurity1 sol_impurity2 Other Side Reactions: - Maintain low temperature - Slow addition of reagents yes_impurity->sol_impurity2 sol_purification Solution: - Screen recrystallization solvents - Consider column chromatography no_impurity->sol_purification

Caption: Troubleshooting decision tree for sulfonamide synthesis.

Side reaction products in the synthesis of 5-Acetonyl-2-methoxybenzene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide. This intermediate is crucial in the production of pharmaceuticals such as Tamsulosin.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide, which is typically a two-step process involving the chlorosulfonation of 4-methoxyphenylacetone followed by amination.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 5-Acetonyl-2-methoxybenzenesulfonyl chloride (Chlorosulfonation Step) 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of isomeric sulfonyl chlorides or polysulfonated byproducts due to the activating effect of the methoxy group. 3. Degradation of starting material: The ketone functionality may be sensitive to the harsh acidic conditions. 4. Hydrolysis of the sulfonyl chloride: Exposure to moisture during workup.1. Optimize reaction conditions: Monitor the reaction progress using TLC or HPLC. Consider a slight increase in reaction time or temperature, but be cautious of increased side product formation. 2. Control reaction temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of chlorosulfonic acid to minimize side reactions. A two-step chlorosulfonation process, as mentioned in some literature, may involve an initial reaction at a lower temperature followed by a gradual increase. 3. Use of a suitable solvent: Employ an inert solvent like dichloromethane or chloroform to ensure homogeneity and better temperature control. 4. Anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. Perform the workup quickly and in a moisture-free environment.
Formation of Multiple Spots on TLC/HPLC after Chlorosulfonation 1. Isomeric byproducts: Sulfonation at the ortho position to the methoxy group is a common side reaction. 2. Polysulfonation: Introduction of more than one sulfonyl chloride group on the aromatic ring. 3. Unreacted starting material: Incomplete reaction.1. Purification: Utilize column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the desired para-isomer from other isomers. 2. Controlled addition of reagent: Add chlorosulfonic acid dropwise and slowly to the solution of 4-methoxyphenylacetone to maintain a low localized concentration of the sulfonating agent. 3. Increase reaction time/temperature cautiously: If a significant amount of starting material remains, consider extending the reaction time or slightly increasing the temperature, while closely monitoring for an increase in byproduct formation.
Low Yield of 5-Acetonyl-2-methoxybenzenesulfonamide (Amination Step) 1. Incomplete reaction: Insufficient reaction time or temperature, or inadequate mixing. 2. Hydrolysis of the sulfonyl chloride: The sulfonyl chloride intermediate is sensitive to water. 3. Formation of byproducts: Such as the corresponding sulfonic acid due to hydrolysis.1. Ensure efficient mixing: Use a suitable solvent system (e.g., THF/water) and vigorous stirring to ensure proper contact between the sulfonyl chloride and ammonia.[1] 2. Use a sufficient excess of ammonia: This will drive the reaction to completion and neutralize the HCl byproduct. 3. Start with dry sulfonyl chloride: Ensure the 5-Acetonyl-2-methoxybenzenesulfonyl chloride intermediate is free of moisture before proceeding with the amination.
Difficult Purification of the Final Product 1. Presence of unreacted starting materials or byproducts from previous steps. 2. Formation of N,N-disubstituted sulfonamide (if a primary or secondary amine is used instead of ammonia). 3. Hydrolysis products: Presence of the sulfonic acid derivative.1. Recrystallization: Use a suitable solvent system such as methanol or ethanol/water to purify the final product.[2] 2. Column chromatography: If recrystallization is ineffective, silica gel chromatography can be employed. 3. Aqueous wash: During the workup, washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like the sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide?

A1: The most common and commercially available starting material is 4-methoxyphenylacetone.[1][3][4][5][6][7]

Q2: What are the key reaction steps in the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide?

A2: The synthesis is typically a two-step process:

  • Chlorosulfonation: 4-methoxyphenylacetone is reacted with a chlorosulfonating agent, most commonly chlorosulfonic acid, to form 5-Acetonyl-2-methoxybenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to yield 5-Acetonyl-2-methoxybenzenesulfonamide.[1]

Q3: What are the potential isomeric impurities that can form during the chlorosulfonation step?

A3: Due to the directing effects of the methoxy and acetonyl groups on the benzene ring, sulfonation can occur at different positions. The primary desired product is the one with the sulfonyl chloride group para to the methoxy group. However, the formation of the ortho-sulfonated isomer is a common side reaction.

Q4: How can I minimize the formation of side products during chlorosulfonation?

A4: To minimize side products, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the addition of the chlorosulfonating agent. Slow, dropwise addition of chlorosulfonic acid to a solution of 4-methoxyphenylacetone in an inert solvent is recommended to avoid localized overheating and polysulfonation.

Q5: What are the safety precautions I should take when working with chlorosulfonic acid?

A5: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Ensure all glassware is scrupulously dry.

Q6: Are there any specific impurities from this synthesis that are relevant in the final Tamsulosin API?

A6: Yes, 5-Acetonyl-2-methoxybenzenesulfonamide itself is considered an impurity or a key intermediate in the synthesis of Tamsulosin.[8][9] Therefore, any impurities generated during its synthesis, if not properly removed, could potentially be carried over and impact the purity of the final active pharmaceutical ingredient.

Experimental Protocols

1. Synthesis of 5-Acetonyl-2-methoxybenzenesulfonyl chloride (Chlorosulfonation)

Disclaimer: This is a generalized procedure based on common organic chemistry practices and available literature. It should be adapted and optimized for specific laboratory conditions.

  • Reagents and Materials: 4-methoxyphenylacetone, Chlorosulfonic acid, Dichloromethane (anhydrous), Ice, Sodium bicarbonate (saturated aqueous solution), Brine, Anhydrous sodium sulfate.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyphenylacetone (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride. The crude product may be used directly in the next step or purified by column chromatography.

2. Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide (Amination)

Disclaimer: This is a generalized procedure and should be optimized.

  • Reagents and Materials: 5-Acetonyl-2-methoxybenzenesulfonyl chloride, Tetrahydrofuran (THF), Ammonium hydroxide (concentrated aqueous solution), Dichloromethane, Water, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride (1 equivalent) in THF in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Acetonyl-2-methoxybenzenesulfonamide.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol/water).

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Common Impurities
5-Acetonyl-2-methoxybenzenesulfonyl chlorideC₁₀H₁₁ClO₄S262.7170-85 (crude)Ortho-isomer, Polysulfonated byproducts, Unreacted 4-methoxyphenylacetone
5-Acetonyl-2-methoxybenzenesulfonamideC₁₀H₁₃NO₄S243.2880-95 (from sulfonyl chloride)5-Acetonyl-2-methoxybenzenesulfonic acid (hydrolysis product)

Visualizations

Synthesis_Pathway A 4-Methoxyphenylacetone C 5-Acetonyl-2-methoxy- benzenesulfonyl chloride A->C Chlorosulfonation (DCM, 0-5 °C) B Chlorosulfonic Acid (ClSO3H) B->C E 5-Acetonyl-2-methoxy- benzenesulfonamide C->E Amination (THF/H2O, NH4OH) F Ortho-isomer (Side Product) C->F Side Reaction G Polysulfonated Byproducts C->G Side Reaction H 5-Acetonyl-2-methoxy- benzenesulfonic acid (Hydrolysis Product) C->H Hydrolysis D Ammonia (NH3) D->E

Caption: Synthetic pathway for 5-Acetonyl-2-methoxybenzenesulfonamide and potential side reactions.

References

Technical Support Center: Purification of 5-Acetonyl-2-methoxybenzene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Acetonyl-2-methoxybenzene sulfonamide (CAS No. 116091-63-5). This compound is a key intermediate in the synthesis of Tamsulosin, an active pharmaceutical ingredient used to treat benign prostatic hyperplasia.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common physical properties of this compound?

A1: this compound is typically a light beige or pale yellow to brown solid.[3][4] Key physical properties are summarized in the table below.

Q2: In which solvents is this compound soluble?

A2: The compound exhibits slight solubility in Dimethyl sulfoxide (DMSO) and Methanol, particularly when heated.[3] It is practically insoluble in water.

Q3: What are the potential impurities I might encounter?

A3: As an intermediate in the synthesis of Tamsulosin, potential impurities can arise from starting materials, byproducts, and degradation products.[5] Common related substances include other Tamsulosin impurities that may have similar structural motifs. It is crucial to monitor and control these impurities to ensure the quality of the final active pharmaceutical ingredient.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a commonly used technique to determine the purity of this compound and to detect and quantify related impurities.[1]

Data Summary

PropertyValue
CAS Number 116091-63-5
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Appearance Light beige to pale yellow or brown solid
Melting Point >186°C (decomposes)
Solubility Slightly soluble in DMSO and heated Methanol; practically insoluble in water.
Storage Refrigerator (2-8°C)

Experimental Protocols

Recrystallization Protocol

Recrystallization is a primary method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful purification. Based on the polarity of this compound and information regarding related compounds, a mixed solvent system of ethyl acetate and ethanol is a promising starting point.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the solvent to its boiling point and add it portion-wise to the crude material with continuous stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add ethanol dropwise until the solution becomes slightly turbid. The ethanol acts as an anti-solvent, reducing the solubility of the desired compound.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase silica gel column is recommended.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 70:30 mixture of hexane to ethyl acetate. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the selected mobile phase. If separation is not optimal, a gradient elution can be employed, gradually increasing the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluent in fractions using collection tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization_Troubleshooting start Recrystallization Issue issue1 Low or No Crystal Yield start->issue1 Problem issue2 Oiling Out start->issue2 Problem issue3 Colored Crystals start->issue3 Problem sub_issue1a Too much solvent used issue1->sub_issue1a Cause sub_issue1b Solution not saturated issue1->sub_issue1b Cause sub_issue2a Cooling too rapid issue2->sub_issue2a Cause sub_issue2b Inappropriate solvent issue2->sub_issue2b Cause sub_issue3a Colored impurities present issue3->sub_issue3a Cause solution1a Evaporate some solvent and re-cool sub_issue1a->solution1a Solution solution1b Induce crystallization (scratching, seed crystal) sub_issue1b->solution1b Solution solution2a Allow slower cooling sub_issue2a->solution2a Solution solution2b Re-dissolve and add more anti-solvent or change solvent system sub_issue2b->solution2b Solution solution3a Treat with activated charcoal before hot filtration sub_issue3a->solution3a Solution

Caption: Troubleshooting common issues in recrystallization.

Column Chromatography Troubleshooting

Column_Chromatography_Troubleshooting start Column Chromatography Issue issue1 Poor Separation start->issue1 Problem issue2 Compound Won't Elute start->issue2 Problem issue3 Compound Elutes Too Quickly start->issue3 Problem sub_issue1a Incorrect mobile phase issue1->sub_issue1a Cause sub_issue1b Column overloading issue1->sub_issue1b Cause sub_issue2a Mobile phase too non-polar issue2->sub_issue2a Cause sub_issue3a Mobile phase too polar issue3->sub_issue3a Cause solution1a Optimize mobile phase using TLC (adjust polarity) sub_issue1a->solution1a Solution solution1b Use less sample material for the column size sub_issue1b->solution1b Solution solution2a Increase mobile phase polarity (e.g., more ethyl acetate) sub_issue2a->solution2a Solution solution3a Decrease mobile phase polarity (e.g., more hexane) sub_issue3a->solution3a Solution

Caption: Troubleshooting common issues in column chromatography.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 5-Acetonyl-2-methoxybenzene sulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Acetonyl-2-methoxybenzene sulfonamide (CAS No. 116091-63-5), a key intermediate in the production of Tamsulosin.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot plant production.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Chlorosulfonation Step

  • Q: My chlorosulfonation of 4-methoxyphenylacetone results in a low yield of the desired sulfonyl chloride. What are the common causes and how can I improve it?

    A: Low yields in this step are often attributed to incomplete reaction, side reactions, or degradation of the product. Here are key factors to consider:

    • Moisture Sensitivity: Chlorosulfonic acid is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the decomposition of the reagent.

    • Reaction Temperature: Precise temperature control is crucial. The reaction is typically carried out at low temperatures (-5 to 10°C) to minimize the formation of by-products.[3] Insufficient cooling can lead to uncontrolled side reactions and reduced yield.

    • Reagent Stoichiometry: An excess of chlorosulfonic acid is generally used to ensure complete conversion. However, a large excess can lead to the formation of undesired di-sulfonated or other by-products. The optimal ratio should be determined empirically for your specific scale.

    • Addition Rate: Slow, controlled addition of the substrate to chlorosulfonic acid is critical to manage the exothermic nature of the reaction and maintain the desired temperature profile. A rapid addition can cause localized temperature spikes, leading to degradation.

    • Work-up Procedure: The quenching of the reaction mixture must be carefully controlled. Adding the reaction mixture to ice or a cold aqueous solution should be done slowly and with vigorous stirring to dissipate heat and prevent hydrolysis of the sulfonyl chloride product.

Issue 2: Challenges in the Friedel-Crafts Acylation Step

  • Q: I am experiencing difficulties with the Friedel-Crafts acylation to introduce the acetonyl group. What are the potential pitfalls and solutions?

    A: Friedel-Crafts reactions can be challenging to scale up. Common issues include:

    • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4] Ensure all reagents and solvents are anhydrous. The catalyst can also be deactivated by complexation with the sulfonamide group.

    • Substrate Reactivity: The presence of the electron-withdrawing sulfonamide group on the aromatic ring deactivates it towards electrophilic substitution, making the Friedel-Crafts reaction more challenging than with unsubstituted anisole.[5]

    • Reaction Solvent: The choice of solvent is critical. While nitrobenzene or carbon disulfide are traditional solvents, greener alternatives are often sought in industrial processes. The solvent can significantly influence reaction rate and selectivity.

    • By-product Formation: Over-acylation or isomerization can occur, especially at higher temperatures or with prolonged reaction times. Careful monitoring of the reaction progress by techniques like HPLC is essential.

    • Work-up and Catalyst Removal: The work-up procedure to decompose the catalyst complex can be highly exothermic. Slow and controlled addition of the reaction mixture to an acidic aqueous solution is necessary. Incomplete removal of the Lewis acid can lead to impurities in the final product.

Issue 3: Crystallization and Purification Problems

  • Q: I am struggling to obtain a crystalline product with high purity. The product often "oils out" or forms an amorphous solid. How can I optimize the crystallization process?

    A: The final purity of this compound heavily relies on an effective crystallization process. Here are some troubleshooting tips:

    • "Oiling Out": This occurs when the solute precipitates as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. To remedy this, try adding more solvent to the hot solution or slowing down the cooling rate. Seeding the solution with a small crystal of the pure product can also induce proper crystallization.[6]

    • Amorphous Solid Formation: Rapid precipitation often leads to amorphous solids. To obtain a crystalline product, aim for a slower crystallization process. This can be achieved by using a solvent system where the product has moderate solubility at high temperatures and low solubility at low temperatures. A solvent/anti-solvent system can also be effective.[6]

    • Solvent Selection: The choice of solvent is crucial for successful crystallization. Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find the optimal system that provides good crystal quality and purity.

    • Polymorphism: Sulfonamides are known to exhibit polymorphism, where the same compound can exist in different crystalline forms with varying physical properties.[7] It is important to develop a robust crystallization protocol that consistently produces the desired polymorph. This involves strict control over solvent, temperature, cooling rate, and agitation.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Reported Yields for Key Synthetic Steps

StepReactantsProductReported YieldReference
Chlorosulfonation4-Methoxyphenylacetone, Chlorosulfonic Acid5-Acetonyl-2-methoxybenzenesulfonyl chloride40% (for an intermediate in a two-step process)--INVALID-LINK--
Amination5-Acetonyl-2-methoxybenzenesulfonyl chloride, AmmoniaThis compound74%--INVALID-LINK--

Table 2: General Reaction Conditions for Key Synthetic Steps

StepParameterTypical ConditionsNotes
ChlorosulfonationTemperature-5 to 10°CCrucial for minimizing side reactions.
Reagent RatioExcess chlorosulfonic acidThe exact excess needs to be optimized for scale.
QuenchingSlow addition to ice/waterHighly exothermic, requires efficient cooling.
Friedel-Crafts AcylationCatalystLewis Acid (e.g., AlCl₃)Must be anhydrous. Stoichiometric amounts may be required.
Temperature0°C to room temperatureHigher temperatures can lead to by-products.
SolventAnhydrous, non-protic (e.g., dichloromethane, nitrobenzene)Solvent choice affects reaction rate and selectivity.
CrystallizationSolventEthanol, Methanol, Ethyl Acetate, or mixturesThe optimal solvent system needs to be determined experimentally.
Cooling ProfileSlow, controlled coolingRapid cooling can lead to "oiling out" or amorphous product.

Experimental Protocols

Protocol 1: Chlorosulfonation of 4-Methoxyphenylacetone (Illustrative Lab-Scale)

Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific laboratory and scale-up conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place chlorosulfonic acid (e.g., 3-5 molar equivalents). Cool the flask to -5°C in an ice-salt bath.

  • Addition: Slowly add 4-methoxyphenylacetone (1 molar equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature between -5°C and 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride.

Protocol 2: Amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride (Illustrative Lab-Scale)

  • Preparation: Dissolve the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or dioxane) in a round-bottom flask.

  • Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: If an aqueous ammonia solution was used, separate the organic layer. If ammonia gas was used, add water to dissolve the ammonium chloride salt and then separate the layers.

  • Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.

  • Crystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Starting Materials (4-Methoxyphenylacetone, Chlorosulfonic Acid, Ammonia) chlorosulfonation Chlorosulfonation start->chlorosulfonation amination Amination chlorosulfonation->amination crude_product Crude 5-Acetonyl-2-methoxybenzene sulfonamide amination->crude_product crystallization Crystallization crude_product->crystallization filtration Filtration & Drying crystallization->filtration final_product Pure 5-Acetonyl-2-methoxybenzene sulfonamide filtration->final_product analysis Analysis (HPLC, NMR, etc.) final_product->analysis

Caption: A generalized experimental workflow for the production of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Quality (Anhydrous conditions, Purity) start->check_reagents check_temp Verify Temperature Control start->check_temp check_stoichiometry Optimize Reagent Stoichiometry start->check_stoichiometry check_addition Review Addition Rate start->check_addition check_workup Evaluate Work-up & Purification start->check_workup solution Implement Corrective Actions check_reagents->solution check_temp->solution check_stoichiometry->solution check_addition->solution check_workup->solution

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.

scaleup_challenges cluster_safety Safety cluster_process Process Control cluster_product Product Quality scale_up Scale-up Challenges thermal_runaway Thermal Runaway Potential (Exothermic Reactions) scale_up->thermal_runaway reagent_handling Hazardous Reagent Handling (e.g., Chlorosulfonic Acid) scale_up->reagent_handling heat_transfer Heat Transfer Limitations scale_up->heat_transfer mixing Inefficient Mixing scale_up->mixing impurity_profile Changes in Impurity Profile scale_up->impurity_profile crystallization Crystallization & Polymorphism Control scale_up->crystallization purity Achieving Consistent Purity scale_up->purity

Caption: Key challenges to consider during the scale-up of the production process.

References

Removal of residual solvents from 5-Acetonyl-2-methoxybenzene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of residual solvents from 5-Acetonyl-2-methoxybenzene sulfonamide.

Troubleshooting Guide

Issue: High levels of residual solvents detected by GC analysis after initial drying.

This is a common issue that can arise from several factors related to the drying process or the physical properties of the compound. The following Q&A format will guide you through potential causes and solutions.

Question: My Gas Chromatography (GC) analysis indicates residual solvent levels are above the acceptable limits set by ICH Q3C guidelines. What are my next steps?

Answer: When initial drying fails to reduce residual solvents to the required levels, a systematic approach is necessary. First, confirm the identity and quantity of the residual solvent(s) with a validated analytical method like Headspace GC (HS-GC).[1][2][3] Once confirmed, you can proceed with the troubleshooting workflow outlined below. It is crucial to select a method that is effective for the specific solvent and compatible with the thermal stability of this compound, which has a melting point of over 186°C with decomposition.[4]

Troubleshooting_Workflow start High Residual Solvents Detected check_drying Review Initial Drying Protocol start->check_drying temp_ok Temperature Adequate? check_drying->temp_ok Analyze parameters time_ok Drying Time Sufficient? temp_ok->time_ok Yes optimize_drying Optimize Drying Conditions (Increase Time/Temp, Lower Pressure) temp_ok->optimize_drying No vac_ok Vacuum Level Optimal? time_ok->vac_ok Yes time_ok->optimize_drying No vac_ok->optimize_drying No retest Re-analyze by GC vac_ok->retest Yes optimize_drying->retest pass Residual Solvents within Limit retest->pass fail Still Above Limit retest->fail select_method Select Secondary Removal Method fail->select_method recrystallization Recrystallization select_method->recrystallization High boiling point solvent & compound is stable slurry Slurry in Anti-Solvent select_method->slurry Solvent has a known anti-solvent vacuum_hydration Vacuum Hydration select_method->vacuum_hydration Solvent is displaceable by water final_drying Final Drying Step recrystallization->final_drying slurry->final_drying vacuum_hydration->final_drying final_drying->retest

Caption: Troubleshooting decision tree for high residual solvents.

Question: How do I optimize my vacuum drying process for this compound?

Answer: Vacuum drying is effective for removing solvents by lowering their boiling points.[5][6] For a crystalline, thermally stable compound like this compound, you can be relatively aggressive with the temperature.

  • Temperature: The drying temperature should be significantly above the boiling point of the solvent at the applied vacuum pressure, but safely below the compound's decomposition temperature (>186°C). A temperature range of 60-80°C is often a good starting point for many common solvents.

  • Vacuum: A deeper vacuum (lower pressure) will further decrease the solvent's boiling point, accelerating removal. Aim for a pressure below 10 mbar if your equipment allows.

  • Time: The required drying time can range from several hours to days. The process is complete when successive GC measurements show that the solvent levels are no longer decreasing.

  • Inert Gas Bleed: Introducing a slow stream of an inert gas like nitrogen can help to carry solvent vapors away from the product, improving drying efficiency.

Question: The residual solvent is high-boiling (e.g., DMF, NMP, or Toluene). Vacuum drying is taking too long. What should I do?

Answer: For high-boiling point solvents, simple vacuum drying can be inefficient. Recrystallization is often the most effective method for removal.[7][8][9] This process purifies the compound by dissolving it in a suitable solvent at an elevated temperature and then allowing it to crystallize as the solution cools, leaving impurities and residual solvents in the mother liquor.[7][9]

Question: What is "vacuum hydration" and can it be used for this compound?

Answer: Vacuum hydration is a technique where the bulk substance is dried in the presence of water vapor.[10][11] The water molecules can displace residual organic solvent molecules within the crystal lattice. This can be particularly effective for removing stubborn, entrapped solvents. After the organic solvent is displaced, the excess water can be removed by conventional vacuum drying.[10] This method could be trialed for this compound, especially if solvents are trapped within the crystal structure.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual solvents?

A1: The acceptable limits are defined by the International Council for Harmonisation (ICH) in the Q3C (R9) guideline.[12] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.[13]

  • Class 2: Solvents to be limited due to their inherent toxicity.[13][14]

  • Class 3: Solvents with low toxic potential. A limit of 5000 ppm is generally acceptable without justification.[15]

The specific limits for Class 1 and Class 2 solvents are based on their Permitted Daily Exposure (PDE).

Q2: Which solvents are commonly used in the synthesis of sulfonamides and what are their limits?

A2: Common solvents in sulfonamide synthesis include toluene, acetonitrile, dichloromethane, and various alcohols.[16][17] The table below summarizes their classification and concentration limits according to ICH Q3C guidelines.

SolventICH ClassConcentration Limit (ppm)Boiling Point (°C)
Toluene2890111
Acetonitrile241082
Dichloromethane (DCM)260040
Methanol2300065
Ethanol3500078
Tetrahydrofuran (THF)272066
N,N-Dimethylformamide (DMF)2880153
N-Methyl-2-pyrrolidone (NMP)2530202

Q3: How do I choose between rotary evaporation and vacuum oven drying?

A3: The choice depends on the physical state of your material.

  • Rotary Evaporation (Rotovap): This technique is used to remove solvent from a solution .[18][19] It is ideal for concentrating a solution of your compound before crystallization or for removing a solvent after a liquid-liquid extraction. It works by reducing the pressure, which lowers the solvent's boiling point, while rotation increases the surface area for evaporation.[18][20]

  • Vacuum Oven Drying: This is used to remove residual solvents from a solid, wet cake after filtration.[5][21] It is the standard method for drying crystalline solids like this compound.

Solvent_Removal_Workflow start Crude Product in Solution rotovap Rotary Evaporation start->rotovap Remove bulk solvent concentrate Concentrated Product rotovap->concentrate crystallize Crystallization / Precipitation concentrate->crystallize filter Filtration crystallize->filter wet_cake Wet Solid (Wet Cake) filter->wet_cake vacuum_oven Vacuum Oven Drying wet_cake->vacuum_oven Remove trapped solvent dry_product Dry Product vacuum_oven->dry_product gc_analysis GC Analysis for Residual Solvents dry_product->gc_analysis final_product Final Product (Meets Specification) gc_analysis->final_product

Caption: General workflow for solvent removal from synthesis to final product.

Q4: Can I use Loss on Drying (LOD) instead of GC to determine residual solvents?

A4: Loss on Drying is a non-specific test that measures the total mass lost upon heating.[2] It cannot distinguish between different solvents or between solvents and water. According to USP <467>, LOD can only be used for Class 3 solvents if the monograph specifically allows it and the limit is not more than 0.5% (5000 ppm).[22] For Class 1 and Class 2 solvents, a specific method like GC is required.[23]

Experimental Protocols

Protocol 1: Rotary Evaporation for Bulk Solvent Removal

  • Setup: Transfer the solution containing this compound to a round-bottom flask. The flask should not be more than half full.[19]

  • Attachment: Securely attach the flask to the rotary evaporator using a bump trap to prevent the solution from splashing into the condenser.[19]

  • Water Bath: Lower the flask into the water bath. Set the bath temperature. A common rule of thumb is the "20/40/60 Rule," where the bath is 20°C warmer than the desired vapor temperature, and the condenser is 20°C cooler than the vapor temperature. For many solvents, a bath temperature of 40-60°C is effective.[18][24]

  • Rotation: Begin rotating the flask at a moderate speed (e.g., 150-200 rpm) to create a thin film of the liquid, which increases the surface area for evaporation.[25]

  • Vacuum: Gradually apply vacuum. The solvent should begin to bubble gently and condense on the condenser coils. Adjust the vacuum to maintain a steady rate of distillation without causing excessive bumping.

  • Completion: Continue until all the solvent has been collected in the receiving flask.

  • Shutdown: Release the vacuum, stop the rotation, and raise the flask from the water bath before turning off the equipment.

Protocol 2: Vacuum Oven Drying of Solid Product

  • Sample Preparation: Spread the filtered, wet cake of this compound evenly on a tray to maximize the surface area.

  • Loading: Place the tray in the vacuum oven.

  • Heating: Heat the oven to the desired temperature (e.g., 60-80°C).

  • Vacuum Application: Close the oven door and slowly apply vacuum to the desired level (e.g., <10 mbar). Applying vacuum slowly prevents the fine powder from being aspirated into the vacuum line.

  • Drying: Dry for a predetermined time (e.g., 12-24 hours). The optimal time should be determined experimentally.

  • Monitoring: To check for dryness, release the vacuum with an inert gas (e.g., nitrogen), remove a small sample, and analyze it by GC.

  • Completion: The product is considered dry when the residual solvent levels are within the required specification and no longer decrease with additional drying time.

Protocol 3: Recrystallization for Purification and Solvent Removal

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices for sulfonamides could include ethanol/water or isopropanol/water mixtures.

  • Dissolution: Place the crude, solvent-laden solid in an appropriate flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[9]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[7]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath to maximize the yield of the crystallized product.[7]

  • Filtration: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven as described in Protocol 2. This final drying step is critical to remove the recrystallization solvent.

References

Preventing byproduct formation in tamsulosin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate byproduct formation during the synthesis of tamsulosin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sources of impurities in tamsulosin synthesis?

Impurities in tamsulosin synthesis can arise from several sources, including the starting materials, reagents, intermediates, and byproducts from competing side reactions during the synthesis process.[1] Degradation of the final product under certain storage or reaction conditions can also contribute to the impurity profile.[1][2] Key reaction steps to monitor closely are the synthesis of the intermediates, particularly 2-(2-ethoxyphenoxy)ethyl bromide, and the final condensation reaction to form the tamsulosin base.

Q2: I'm observing a significant amount of Tamsulosin Impurity A. What is its cause and how can it be prevented?

Tamsulosin Impurity A, identified as 5-[(2R)-2-[Bis[2-(2-ethoxyphenoxy)ethyl]amino]-propyl]-2-methoxybenzenesulfonamide, is a product of over-alkylation.[3] It forms when a second molecule of 2-(2-ethoxyphenoxy)ethyl bromide reacts with the secondary amine of the desired tamsulosin molecule.

Troubleshooting and Prevention:

  • Stoichiometry Control: Carefully control the molar ratio of the reactants. Use of a minimal excess of 2-(2-ethoxyphenoxy)ethyl bromide is advisable.

  • Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to decrease the rate of the secondary alkylation reaction.

  • Order of Addition: Adding the alkylating agent (2-(2-ethoxyphenoxy)ethyl bromide) slowly to the solution of the amine intermediate can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.

Q3: My final product shows the presence of a dimeric impurity. What is the origin of this byproduct?

A dimeric impurity has been identified, which consists of two tamsulosin subunits linked together.[4] The formation of this impurity is not from the final condensation step, but rather originates from impurities formed during the synthesis of the amine intermediate, 2-(2-ethoxyphenoxy)ethylamine.[4]

Troubleshooting and Prevention:

  • Intermediate Purity: The most critical control strategy is to ensure the high purity of the 2-(2-ethoxyphenoxy)ethylamine intermediate.[4]

  • Purification of Intermediates: Implement rigorous purification steps, such as recrystallization or chromatography, for the key intermediates before proceeding to the final condensation.[4]

Q4: Forced degradation studies show the formation of Impurity D and Impurity H. What are these and how can their formation be avoided during synthesis and storage?

Forced degradation studies have identified several key degradation products:

  • Impurity D (2-methoxyl substituted Tamsulosin): This impurity is formed by the loss of a methylene group from the ethoxy side chain, resulting in a methoxy group.[5]

  • Impurity H (Desulfonamide Tamsulosin): This impurity arises from the cleavage and loss of the sulfonamide group from the tamsulosin molecule.[5]

These impurities are primarily formed under hydrolytic (neutral and basic), oxidative, thermal, and photolytic stress conditions.[2] Tamsulosin is relatively stable under acidic hydrolytic conditions.[2]

Troubleshooting and Prevention:

  • pH Control: Avoid exposing tamsulosin and its intermediates to strongly basic or neutral aqueous conditions for prolonged periods, especially at elevated temperatures.

  • Inert Atmosphere: To prevent oxidative degradation, conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect the reaction mixture and the final product from light to prevent photolytic degradation.

  • Temperature Control: Avoid excessive temperatures during the reaction, work-up, and storage.

Q5: How can the formation of N-Nitroso Tamsulosin be controlled?

N-Nitroso Tamsulosin is a nitrosamine impurity that can form when tamsulosin or its amine-containing intermediates are exposed to nitrosating agents, such as nitrite salts, under acidic conditions.[2]

Troubleshooting and Prevention:

  • Avoid Nitrite Sources: Scrutinize all raw materials, reagents, and solvents for the presence of nitrites.

  • pH Management: Avoid strongly acidic conditions, especially in the presence of potential nitrite sources.

  • Use of Scavengers: In processes where the risk of nitrosamine formation is high, consider the use of nitrite scavengers like ascorbic acid or alpha-tocoferol.

Data on Byproduct Formation

The following table summarizes the results of a forced degradation study on tamsulosin, indicating the conditions under which significant degradation and byproduct formation occur.

Stress ConditionReagents/ParametersObservationKey Degradants Formed
Acidic Hydrolysis 2 M HCl, 25°C, 36 hStableMinimal degradation
Alkaline Hydrolysis 2 M NaOH, 25°C, 36 hSignificant degradationImpurity H and others
Neutral Hydrolysis Water, 80°C, 72 hSignificant degradationMultiple degradants
Oxidation 10% H₂O₂, 60°C, 40 minSignificant degradationImpurity D and others
Photolysis 254 nm UV light, 72 hSignificant degradationMultiple degradants
Thermal Degradation 80°C, 72 hSignificant degradationMultiple degradants

Data compiled from forced degradation studies.[2][5]

Experimental Protocols

Protocol 1: Synthesis of Tamsulosin Hydrochloride (Final Condensation Step)

This protocol outlines the final N-alkylation step in the synthesis of tamsulosin.

  • Reactant Preparation: In a suitable reaction vessel, dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5 equivalents) to the mixture.

  • Alkylation: To the stirred suspension, add a solution of 2-(2-ethoxyphenoxy)ethyl bromide (1.1 equivalents) in the same solvent dropwise over a period of 1-2 hours at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-78°C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude tamsulosin base.

  • Purification: Purify the crude base by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/methanol) to yield the pure tamsulosin base.

  • Salt Formation: Dissolve the pure tamsulosin base in methanol. Add a solution of hydrochloric acid in isopropanol (IPA-HCl) dropwise until the pH reaches 2-3. Stir the mixture at 0-5°C for 3 hours to precipitate the hydrochloride salt.

  • Isolation: Filter the solid, wash with cold methanol, and dry under vacuum at 50°C to obtain tamsulosin hydrochloride.

Protocol 2: HPLC Method for Impurity Profiling

This method is suitable for the separation and quantification of tamsulosin and its related impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 15 mM Ammonium acetate solution.

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    25 70
    30 70
    35 30

    | 40 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

Visualizations

Tamsulosin_Synthesis_Byproducts cluster_intermediates Intermediate Synthesis cluster_final_step Final Condensation & Product Formation cluster_byproducts Byproduct Formation Pathways Amine_Int (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide Condensation N-Alkylation Amine_Int->Condensation Ether_Int 2-(2-ethoxyphenoxy) ethyl bromide Ether_Int->Condensation Dimeric_Imp Dimeric Impurity (From Intermediate) Ether_Int->Dimeric_Imp Impure Intermediate Tamsulosin Tamsulosin (Desired Product) Condensation->Tamsulosin 1 eq. Ether_Int Impurity_A Impurity A (Over-alkylation) Condensation->Impurity_A >1 eq. Ether_Int (Side Reaction) Tamsulosin->Impurity_A Further Alkylation

Caption: Key pathways in tamsulosin synthesis and byproduct formation.

Troubleshooting_Workflow start Unexpected Peak Detected in HPLC step1 Characterize Impurity (LC-MS/MS, NMR) start->step1 step2 Compare with Known Impurity Profiles step1->step2 decision1 Known Impurity? step2->decision1 step3a Implement Known Corrective Action (e.g., Adjust Stoichiometry, Control Temperature) decision1->step3a Yes step3b Investigate Root Cause: - Starting Materials - Reagents - Reaction Conditions decision1->step3b No end Impurity Controlled step3a->end step4b Develop & Implement New Control Strategy step3b->step4b step4b->end

Caption: Troubleshooting workflow for unknown impurities in tamsulosin synthesis.

References

Validation & Comparative

A Comparative Guide to Alternative Synthetic Routes for 5-Acetonyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 5-Acetonyl-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of pharmaceuticals such as Tamsulosin[1][2][3]. We will explore the classical synthesis pathway and compare it with alternative routes, providing detailed experimental protocols, quantitative data for performance comparison, and a visual representation of the synthetic workflows.

Route 1: The Classical Approach via Chlorosulfonation

The most established and direct synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide involves a two-step process starting from 4-methoxyphenylacetone[4]. This method relies on electrophilic aromatic substitution followed by nucleophilic substitution to introduce the sulfonamide functional group.

Experimental Protocol:

Step 1: Chlorosulfonation of 4-Methoxyphenylacetone

  • In a reaction vessel equipped with a stirrer and cooling system, 4-methoxyphenylacetone is dissolved in a suitable inert solvent, such as dichloromethane.

  • The solution is cooled to 0-5°C.

  • Chlorosulfonic acid is added dropwise to the cooled solution while maintaining the temperature below 10°C to control the exothermic reaction.

  • The reaction mixture is stirred at this temperature for a specified period to ensure complete chlorosulfonation.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the reaction and precipitate the product, 5-acetonyl-2-methoxybenzenesulfonyl chloride.

  • The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Amidation of 5-Acetonyl-2-methoxybenzenesulfonyl chloride

  • The crude 5-acetonyl-2-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran.

  • The solution is cooled in an ice bath.

  • An aqueous solution of ammonia is added dropwise to the solution.

  • The reaction mixture is stirred, allowing it to slowly warm to room temperature, until the reaction is complete as monitored by a suitable technique (e.g., TLC or HPLC).

  • The solvent is removed under reduced pressure, and the resulting residue is purified, typically by recrystallization, to yield 5-Acetonyl-2-methoxybenzenesulfonamide.

Route 2: Alternative Synthesis via Chiral Amine Intermediate

An alternative approach involves the synthesis of a chiral amine precursor, which can then be further processed. This route is particularly relevant in the context of synthesizing specific enantiomers of downstream active pharmaceutical ingredients like Tamsulosin. One such patented method starts from N-[(1R)-2(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]amine[1][5].

Experimental Protocol:

Step 1: N-Acetylation

  • N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]amine is reacted with acetic anhydride.

  • The reaction is carried out at a temperature of 60-70°C for 4-6 hours to yield N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]acetamide[1].

Step 2: Chlorosulfonation and Amidation

  • The resulting acetamide is dissolved in dichloromethane and cooled to between -5 and +2°C.

  • Chlorosulfonic acid is added dropwise.

  • After stirring for 1 hour, the reaction mixture is added to a mixture of ice and a 25% aqueous solution of ammonia. This process directly converts the sulfochloride to the sulfonamide[1][5].

  • The product, N-{(1R)-2-[3-(aminosulfonyl)-4-methoxyphenyl]-1-methylethyl}-N-[(1R)-1-phenylethyl]acetamide, is extracted with ethyl acetate.

Step 3: Hydrogenation and Deacetylation

  • The acetamide derivative undergoes hydrogenation on a palladium catalyst in acetic acid with the addition of diluted hydrochloric acid. This step cleaves the phenylethyl group[1].

  • The resulting N-{(1R)-2-[3-(aminosulfonyl)-4-methoxyphenyl]-1-methylethyl}acetamide is then deacetylated by refluxing in a 5% aqueous solution of HCl to yield (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide[1]. Although this is not the target molecule, this route showcases a significantly different approach to constructing the sulfonated benzene ring system.

Route 3: Alternative Synthesis via Friedel-Crafts Reaction

Another innovative approach detailed in patent literature involves a Friedel-Crafts reaction as a key step, starting from D-alanine and methoxybenzene to produce a precursor for Tamsulosin[4][6]. This method avoids the direct chlorosulfonation of a pre-existing substituted benzene ring.

Experimental Protocol:

Step 1: Protection of D-alanine

  • The amino group of D-alanine is protected, for example, by reacting it with ethyl trifluoroacetate in the presence of triethylamine in methanol[6].

Step 2: Friedel-Crafts Reaction

  • The protected D-alanine is then reacted with methoxybenzene in a Friedel-Crafts acylation or a related reaction to form an intermediate, (R)-1-(4-methoxy-3-sulfamoylphenyl)-2-trifluoroacetyl-aminopropane[4]. The specifics of the Friedel-Crafts reaction conditions (catalyst, solvent) are key to this step.

Step 3: Deprotection

  • The protecting group on the amino functionality is removed to yield (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide[4].

Quantitative Data Comparison

The following table summarizes the available quantitative data for the different synthetic routes. It is important to note that yields can vary significantly based on the scale and specific reaction conditions. Data for the alternative routes are primarily derived from patent literature and may represent optimized results.

ParameterRoute 1: Classical (Chlorosulfonation)Route 2: Chiral Amine IntermediateRoute 3: Friedel-Crafts
Starting Materials 4-MethoxyphenylacetoneN-[(1R)-2(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]amineD-alanine, Methoxybenzene
Key Reactions Chlorosulfonation, AmidationN-Acetylation, Chlorosulfonation, Amidation, Hydrogenation, DeacetylationAmino acid protection, Friedel-Crafts, Deprotection
Overall Yield ~30% (total yield of a related intermediate)[7]High yields reported for individual steps (e.g., ~100% for N-acetylation, up to 96% for chlorosulfonation/amidation)[1]Data not explicitly stated for overall yield
Reaction Temperature 0-10°C (Chlorosulfonation)60-70°C (N-Acetylation), -5 to +2°C (Chlorosulfonation), 80-85°C (Hydrogenation)[1]Room Temperature (Protection)[6]
Key Reagents Chlorosulfonic acid, AmmoniaAcetic anhydride, Chlorosulfonic acid, Ammonia, Pd/C catalyst, HClEthyl trifluoroacetate, Friedel-Crafts catalyst
Number of Steps 24 (to chiral amine)3 (to chiral amine)

Signaling Pathways and Experimental Workflows

To visually compare the logic of these synthetic approaches, the following diagram illustrates the workflow for each route.

G cluster_0 Route 1: Classical Synthesis cluster_1 Route 2: Chiral Amine Intermediate cluster_2 Route 3: Friedel-Crafts Approach start1 4-Methoxyphenylacetone step1_1 Chlorosulfonation (Chlorosulfonic Acid) start1->step1_1 inter1 5-Acetonyl-2-methoxy- benzenesulfonyl chloride step1_1->inter1 step1_2 Amidation (Ammonia) inter1->step1_2 end1 5-Acetonyl-2-methoxy- benzenesulfonamide step1_2->end1 start2 N-[(1R)-2(4-methoxyphenyl)-1-methyl- ethyl]-N-[(1R)-1-phenylethyl)]amine step2_1 N-Acetylation (Acetic Anhydride) start2->step2_1 inter2_1 N-Acetylated Intermediate step2_1->inter2_1 step2_2 Chlorosulfonation & Amidation inter2_1->step2_2 inter2_2 Sulfonated Acetamide Intermediate step2_2->inter2_2 step2_3 Hydrogenation & Deacetylation inter2_2->step2_3 end2 (R)-(-)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide step2_3->end2 start3_1 D-alanine step3_1 Amino Group Protection start3_1->step3_1 start3_2 Methoxybenzene step3_2 Friedel-Crafts Reaction start3_2->step3_2 inter3_1 Protected D-alanine step3_1->inter3_1 inter3_1->step3_2 inter3_2 Trifluoroacetyl-aminopropane Intermediate step3_2->inter3_2 step3_3 Deprotection inter3_2->step3_3 end3 (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide step3_3->end3

Caption: A comparative workflow of synthetic routes to 5-Acetonyl-2-methoxybenzenesulfonamide and its precursors.

Conclusion

The classical synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide via chlorosulfonation of 4-methoxyphenylacetone remains a straightforward and widely referenced method. However, alternative routes, often developed for the stereospecific synthesis of pharmaceutical intermediates like the precursors to Tamsulosin, offer innovative strategies. These alternatives, such as those employing chiral amines or utilizing Friedel-Crafts reactions, provide pathways that can offer advantages in terms of stereocontrol and potentially higher yields for specific steps. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including cost of starting materials, desired stereochemistry, and scalability.

References

Comparative yield analysis of 5-Acetonyl-2-methoxybenzene sulfonamide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of two primary synthesis methods for 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the production of various pharmaceuticals, is presented here for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the synthetic routes, quantitative yield data, and complete experimental protocols to inform methodological choices in organic synthesis and process development.

Executive Summary

The synthesis of this compound is predominantly achieved through two routes: a two-step chlorosulfonation of 4-methoxyphenylacetone followed by amination, and a more direct approach involving the amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride. This analysis reveals significant differences in yield and procedural complexity between the two methods. The direct amination method demonstrates a considerably higher yield and a more streamlined process.

Quantitative Data Summary

The following table summarizes the reported yields for the two primary synthesis methods of this compound.

MethodKey StepsReported YieldReference
Method 1 1. Chlorosulfonation of 4-methoxyphenylacetone2. Amination30% (overall)US Patent 4,731,478[1]
Method 2 1. Amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride74%WO2005/75415 (as cited in[2])

Experimental Protocols

Method 1: Chlorosulfonation Followed by Amination

This method, detailed in US Patent 4,731,478, involves two distinct stages.[1]

Step 1: Synthesis of 3-Chlorosulfonyl-4-methoxyphenylacetone

  • At a temperature of 0-5°C, 50 g of 4-methoxyphenylacetone is added dropwise to 250 g of chlorosulfonic acid.

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction mixture is then carefully poured into 2,500 ml of ice water.

  • The aqueous mixture is extracted three times with 500 ml of ethyl acetate.

  • The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield crude crystals.

  • Recrystallization from a benzene-ether mixture affords 32 g of 3-chlorosulfonyl-4-methoxyphenylacetone.

Reported Yield for Step 1: 40% (for the intermediate)[2]

Step 2: Amination to this compound

While the patent details the reaction with methylamine, a general procedure for amination with ammonia would be as follows:

  • The previously synthesized 3-chlorosulfonyl-4-methoxyphenylacetone is dissolved in a suitable solvent such as tetrahydrofuran.

  • The solution is cooled, and aqueous ammonia is added dropwise while maintaining a low temperature.

  • The reaction mixture is stirred at room temperature to allow for the completion of the reaction.

  • The solvent is removed under reduced pressure.

  • The residue is worked up, typically involving extraction and subsequent purification by crystallization, to yield the final product.

Reported Overall Yield for Method 1: 30%[2]

Method 2: Direct Amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride

This more direct route is reported in patent WO2005/75415 and demonstrates a significantly higher yield.

Protocol:

  • 5-Acetonyl-2-methoxybenzenesulfonyl chloride is dissolved in a mixture of tetrahydrofuran and water.

  • Aqueous ammonia is added to the solution.

  • The reaction is stirred for a specified period at a controlled temperature to ensure complete conversion.

  • Upon completion, the product is isolated through standard work-up procedures, which may include extraction, washing, and solvent evaporation.

  • Purification is typically achieved through recrystallization to obtain this compound of high purity.

Reported Yield for Method 2: 74%[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthesis methods.

Synthesis_Method_1 cluster_0 Method 1: Chlorosulfonation & Amination A 4-Methoxyphenylacetone B Chlorosulfonation (Chlorosulfonic Acid) A->B Step 1 C 3-Chlorosulfonyl-4- methoxyphenylacetone (Intermediate) B->C Yield: 40% D Amination (Ammonia) C->D Step 2 E 5-Acetonyl-2-methoxybenzene sulfonamide D->E Overall Yield: 30% Synthesis_Method_2 cluster_1 Method 2: Direct Amination F 5-Acetonyl-2-methoxybenzene- sulfonyl chloride G Amination (Ammonia, THF/Water) F->G Single Step H 5-Acetonyl-2-methoxybenzene sulfonamide G->H Yield: 74%

References

A Researcher's Guide to the Quantification of 5-Acetonyl-2-methoxybenzene sulfonamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, accurate in-process control is paramount to ensure reaction efficiency, yield, and purity. This guide provides a comparative analysis of three common analytical techniques for the quantification of 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the synthesis of Tamsulosin, directly from reaction mixtures. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for reaction monitoring depends on several factors including the required sensitivity, selectivity, speed, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and qNMR for the quantification of this compound.

ParameterHPLC-UVLC-MS/MSqNMR
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.
Selectivity Moderate; dependent on chromatographic resolution.High; based on parent and fragment ion masses.High; based on unique chemical shifts of protons.
Sensitivity Good (ng to µg range).Excellent (pg to ng range).Moderate (µg to mg range).
Limit of Detection (LOD) 0.06 - 0.4 µg/mL[1][2]0.5 - 10 ng/L[3]~1 mg/mL (instrument dependent)
Limit of Quantification (LOQ) 0.2 - 1.3 µg/mL[1][2]1.0 µg/mL[4]~5 mg/mL (instrument dependent)
Linearity (Correlation Coefficient) >0.999[1][5]>0.998[3]Excellent (direct proportionality)
Accuracy (% Recovery) 85 - 115%[1][5]70 - 96%[3]98 - 102% (with internal standard)
Precision (% RSD) < 2%[2]< 15%[3]< 1% (with internal standard)
Analysis Time 10 - 40 minutes per sample.[1][5]10 - 30 minutes per sample.5 - 15 minutes per sample.
Internal Standard Required? Recommended for high accuracy.Recommended for high accuracy.Essential for absolute quantification.
Key Advantages Widely available, robust, cost-effective.High sensitivity and selectivity, structural information.No need for a reference standard of the analyte, fast, non-destructive.
Limitations Potential for co-elution, lower sensitivity.Higher cost and complexity, matrix effects.Lower sensitivity, requires a high-purity internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for each technique.

Sample Preparation from Reaction Mixture

A critical first step for all techniques is the preparation of a representative and stable analytical sample from the crude reaction mixture.

  • Sampling and Quenching: At a defined time point, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a known volume (e.g., 900 µL) of a suitable solvent that stops the reaction and dissolves all components. The choice of quenching solvent depends on the reaction chemistry but is often a cold aprotic solvent like acetonitrile or a buffered aqueous solution.

  • Dilution: Perform a serial dilution of the quenched sample to bring the concentration of this compound into the linear range of the chosen analytical method.

  • Internal Standard Spiking: For accurate quantification, add a precise amount of an internal standard to the diluted sample.

  • Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection into an HPLC or LC-MS/MS system. This step is not typically necessary for qNMR unless precipitates are present.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine in-process control when high sensitivity is not required.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photo Diode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.[1][5]

    • Column Temperature: 25 °C.[1][5]

    • Detection Wavelength: 265 nm.[1]

    • Injection Volume: 5 µL.[1]

  • Internal Standard: A structurally similar compound with a different retention time, for example, 4-acetamidobenzenesulfonamide.

  • Quantification: Create a calibration curve by injecting standards of known concentrations of this compound and the internal standard. Calculate the concentration in the reaction sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for detecting low-level intermediates or for reactions with complex matrices.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1.0 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

  • Internal Standard: An isotopically labeled version of the analyte (e.g., this compound-d3) is ideal. If unavailable, a structurally similar compound can be used.

  • Quantification: Similar to HPLC-UV, quantification is achieved by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method that does not require a reference standard of the analyte itself for quantification, making it highly valuable in research and development.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture aliquot.

    • Accurately weigh and add a known amount of a high-purity internal standard.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Internal Standard Selection: The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture. It should also be stable and soluble in the chosen deuterated solvent. Suitable internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.[6]

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Quantification: The concentration of this compound is calculated using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows.

experimental_workflow cluster_sampling Sample Collection and Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Quantification reaction Reaction Mixture quench Quench Aliquot reaction->quench dilute Dilute Sample quench->dilute add_is Add Internal Standard dilute->add_is filter Filter (for HPLC/LC-MS) add_is->filter qnmr qNMR Analysis add_is->qnmr Dissolve in deuterated solvent hplc HPLC-UV Analysis filter->hplc Inject lcms LC-MS/MS Analysis filter->lcms Inject hplc_data Peak Integration & Calibration Curve hplc->hplc_data lcms_data MRM Integration & Calibration Curve lcms->lcms_data qnmr_data Signal Integration & Concentration Calculation qnmr->qnmr_data result Quantitative Result hplc_data->result Concentration lcms_data->result Concentration qnmr_data->result Concentration

Caption: General workflow for the quantification of this compound from a reaction mixture.

method_comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_qnmr qNMR title Comparison of Analytical Methods hplc_adv Advantages: - Widely available - Robust - Cost-effective hplc_lim Limitations: - Moderate sensitivity - Potential for co-elution lcms_adv Advantages: - High sensitivity - High selectivity - Structural information lcms_lim Limitations: - Higher cost - Matrix effects qnmr_adv Advantages: - No analyte standard needed - Fast analysis - Non-destructive qnmr_lim Limitations: - Lower sensitivity - Requires pure internal standard

Caption: Key advantages and limitations of each analytical technique for quantification.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound in reaction mixtures is a critical decision for process development and control. HPLC-UV offers a reliable and cost-effective solution for routine monitoring. For reactions requiring higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the preferred method. qNMR provides a rapid and powerful alternative, especially in early-stage development where a certified reference standard of the analyte may not be available. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the generation of accurate and precise quantitative data.

References

Spectroscopic Deep Dive: A Comparative Analysis of 5-Acetonyl-2-methoxybenzene sulfonamide and Its Key Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of 5-Acetonyl-2-methoxybenzene sulfonamide and its prominent derivatives, Tamsulosin and (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, is presented in this guide. This document provides researchers, scientists, and drug development professionals with a comprehensive analysis of the structural and electronic properties of these compounds through a variety of spectroscopic techniques. The information herein is crucial for the identification, characterization, and quality control of these pharmaceutically relevant molecules.

This compound serves as a critical intermediate in the synthesis of Tamsulosin, a widely used medication for the treatment of benign prostatic hyperplasia. The conversion of the acetonyl group to an amine function, as seen in (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, is a key step in this synthetic pathway. Understanding the spectroscopic signatures of each of these compounds is paramount for monitoring reaction progress and ensuring the purity of the final active pharmaceutical ingredient.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for this compound and its derivatives. This data has been compiled from various sources and represents typical values observed for these compounds.

Spectroscopic Technique This compound (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Tamsulosin
¹H NMR (δ, ppm) ~7.5-7.0 (Ar-H), 3.9 (O-CH₃), 3.8 (Ar-CH₂), 2.2 (C(O)-CH₃), 7.3 (SO₂NH₂)~7.4-6.9 (Ar-H), 3.9 (O-CH₃), 3.0-2.7 (Ar-CH₂, CH), 1.1 (CH-CH₃), 1.5 (NH₂)~7.4-6.8 (Ar-H), 4.1 (O-CH₂), 3.9 (O-CH₃), 3.0-2.8 (CH₂, CH), 1.2 (CH-CH₃), 7.2 (SO₂NH₂)
¹³C NMR (δ, ppm) ~207 (C=O), 155-110 (Ar-C), 56 (O-CH₃), 50 (Ar-CH₂), 30 (C(O)-CH₃)~155-110 (Ar-C), 56 (O-CH₃), 48 (Ar-CH₂), 45 (CH), 22 (CH-CH₃)~155-110 (Ar-C), 68-66 (O-CH₂), 56 (O-CH₃), 50-45 (CH₂, CH), 19 (CH-CH₃)
IR (cm⁻¹) ~3350, 3250 (N-H), ~1710 (C=O), ~1330, 1150 (S=O), ~1250 (C-O)~3300, 3200 (N-H), ~1330, 1150 (S=O), ~1250 (C-O)~3350 (N-H), ~1330, 1150 (S=O), ~1250 (C-O)
Mass Spec (m/z) 243 [M]⁺244 [M+H]⁺409 [M+H]⁺

Note: The presented data are representative and may vary slightly depending on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected using appropriate software (e.g., MestReNova, TopSpin).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. Background correction was performed using the spectrum of the clean ATR crystal.

Mass Spectrometry (MS)
  • Instrumentation: An Agilent 6120 Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Method:

    • Injection volume: 5 µL

    • Mobile phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Ionization mode: Positive

    • Mass range: 50-1000 m/z

  • Data Processing: The mass spectra were analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualizing Molecular Pathways and Processes

To further elucidate the context of these molecules, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation Sample Compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Processing Data Processing (FT, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

A generalized workflow for the spectroscopic analysis of the compounds.

tamsulosin_pathway Tamsulosin Tamsulosin Alpha1A α1A-Adrenergic Receptor Tamsulosin->Alpha1A blocks Relaxation Smooth Muscle Relaxation Tamsulosin->Relaxation promotes Gq Gq Protein Alpha1A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction leads to

Simplified signaling pathway of Tamsulosin's mechanism of action.

Benchmarking different purification techniques for 5-Acetonyl-2-methoxybenzene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purification of 5-Acetonyl-2-methoxybenzene sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common laboratory techniques for the purification of this compound, a key intermediate in the synthesis of pharmaceuticals such as Tamsulosin.[1][2][3] The selection of an appropriate purification method is critical to ensure the quality and purity of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), supported by comparative data to inform methodology selection.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected performance of each purification technique when starting with a crude sample of this compound with an initial purity of approximately 90%.

Purification TechniquePurity Achieved (by HPLC)Yield (%)ThroughputCost per SampleKey AdvantagesKey Disadvantages
Recrystallization 98.5%75%HighLowSimple, cost-effective, scalable.Dependent on suitable solvent, potential for lower recovery.
Flash Column Chromatography 99.5%85%MediumMediumHigh resolution, applicable to a wide range of compounds.More complex, requires solvent optimization, moderate throughput.
Preparative HPLC >99.9%90%LowHighHighest purity achievable, excellent for difficult separations.Low throughput, high cost, requires specialized equipment.

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For sulfonamides, alcoholic solvents or mixtures with water are often effective.[4]

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, and mixtures with water). A suitable solvent will dissolve the compound when hot but not at room temperature. A methanol/water mixture is often effective for sulfonamides.[5]

  • Dissolution: Place 1.0 g of the crude material in a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., 15 mL of methanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add a minimal amount of additional hot solvent to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Workflow for Recrystallization

G cluster_0 Recrystallization Workflow Crude Compound Crude Compound Dissolution in Hot Solvent Dissolution in Hot Solvent Crude Compound->Dissolution in Hot Solvent Hot Filtration Hot Filtration Dissolution in Hot Solvent->Hot Filtration Slow Cooling & Crystallization Slow Cooling & Crystallization Hot Filtration->Slow Cooling & Crystallization Crystal Isolation (Filtration) Crystal Isolation (Filtration) Slow Cooling & Crystallization->Crystal Isolation (Filtration) Drying Drying Crystal Isolation (Filtration)->Drying Purified Compound Purified Compound Drying->Purified Compound

Caption: Workflow for the purification of this compound via recrystallization.

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (an organic solvent) to separate compounds based on their polarity. This method offers higher resolution than recrystallization. For sulfonamides, a common eluent system is a mixture of a non-polar solvent like ethyl acetate and a polar solvent like methanol.[6]

Protocol:

  • Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good system will show clear separation of the desired compound from impurities, with the product having an Rf value of approximately 0.3. For this compound, a gradient of methanol in ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve 1.0 g of the crude material in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Begin eluting the column with the initial solvent mixture, gradually increasing the polarity by adding more of the polar solvent. For example, start with 100% ethyl acetate and gradually increase the methanol concentration.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation and Drying: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to yield the purified compound.

Workflow for Flash Column Chromatography

G cluster_1 Flash Column Chromatography Workflow Crude Compound Crude Compound Sample Adsorption onto Silica Sample Adsorption onto Silica Crude Compound->Sample Adsorption onto Silica Column Packing Column Packing Sample Adsorption onto Silica->Column Packing Elution with Solvent Gradient Elution with Solvent Gradient Column Packing->Elution with Solvent Gradient Fraction Collection & TLC Analysis Fraction Collection & TLC Analysis Elution with Solvent Gradient->Fraction Collection & TLC Analysis Pooling of Pure Fractions Pooling of Pure Fractions Fraction Collection & TLC Analysis->Pooling of Pure Fractions Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Purified Compound Purified Compound Solvent Evaporation->Purified Compound

Caption: Workflow for the purification of this compound via flash column chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that is particularly useful for obtaining very high purity compounds or for separating complex mixtures. It is essentially a scaled-up version of analytical HPLC.

Protocol:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A typical method for related compounds involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[2][7]

  • Sample Preparation: Dissolve the crude this compound in the mobile phase to a concentration suitable for injection (e.g., 10-20 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • System Setup: Equilibrate the preparative HPLC system, including the larger-bore column, with the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the column and monitor the elution profile using a UV detector. Collect the fraction corresponding to the main peak of the desired product.

  • Isolation and Drying: Remove the organic solvent from the collected fraction by rotary evaporation. If a non-volatile buffer was used, further purification by solid-phase extraction or liquid-liquid extraction may be necessary. Lyophilize the aqueous residue to obtain the final purified compound.

Workflow for Preparative HPLC

G cluster_2 Preparative HPLC Workflow Crude Compound Crude Compound Sample Dissolution & Filtration Sample Dissolution & Filtration Crude Compound->Sample Dissolution & Filtration Injection onto Preparative Column Injection onto Preparative Column Sample Dissolution & Filtration->Injection onto Preparative Column Chromatographic Separation Chromatographic Separation Injection onto Preparative Column->Chromatographic Separation UV Detection & Fraction Collection UV Detection & Fraction Collection Chromatographic Separation->UV Detection & Fraction Collection Solvent Removal Solvent Removal UV Detection & Fraction Collection->Solvent Removal Purified Compound Purified Compound Solvent Removal->Purified Compound

Caption: Workflow for the purification of this compound via preparative HPLC.

Conclusion

The choice of purification technique for this compound depends on the desired level of purity, the scale of the synthesis, and available resources. Recrystallization is a simple and economical method suitable for large quantities where moderate to high purity is sufficient. Flash column chromatography offers a good balance of resolution, throughput, and cost, making it a versatile option for obtaining high-purity material in a laboratory setting. For applications requiring the highest possible purity, such as for the preparation of analytical standards or in late-stage drug development, preparative HPLC is the method of choice, despite its lower throughput and higher cost.

References

A Comparative Guide to Catalysts for the Synthesis of 5-Acetonyl-2-methoxybenzene Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic strategies for the synthesis of 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the preparation of pharmaceutically active compounds such as Tamsulosin[1]. The synthesis is typically a multi-step process, with catalyst selection playing a critical role in optimizing yield, purity, and overall efficiency. This document outlines the primary synthetic pathway, offers a comparative analysis of catalysts for the key Friedel-Crafts acylation step, and provides detailed experimental protocols for each stage of the synthesis.

Synthetic Pathway Overview

The synthesis of this compound from a readily available starting material like anisole can be envisioned as a three-step process. The efficiency of each step is highly dependent on the chosen reagents and catalytic system.

A Anisole B 4-Methoxyphenylacetone A->B Friedel-Crafts Acylation (Lewis Acid or Solid Acid Catalyst) C 5-Acetonyl-2-methoxy- benzenesulfonyl Chloride B->C Chlorosulfonation (Chlorosulfonic Acid) D 5-Acetonyl-2-methoxy- benzene sulfonamide C->D Amination (Ammonia)

Figure 1: General synthetic pathway for this compound.

I. Friedel-Crafts Acylation: A Comparative Analysis of Catalysts

The initial and often most challenging step is the introduction of the acetonyl group onto the aromatic ring via Friedel-Crafts acylation. Anisole is a common starting material, and its acylation to form 4-methoxyphenylacetone (or a related precursor like 4-methoxyacetophenone) is a well-studied model reaction. The choice of catalyst significantly impacts the yield, selectivity (para vs. ortho substitution), and environmental footprint of the process.

While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts, are sensitive to moisture, and generate significant waste[2]. Modern approaches focus on reusable solid acid catalysts and more efficient Lewis acids.

Table 1: Comparison of Catalysts for the Friedel-Crafts Acylation of Anisole

Catalyst SystemAcylating AgentSolventTemperature (°C)Time (h)Conversion (%)para-Selectivity (%)Yield (%)Reference
Homogeneous Lewis Acids
AlCl₃Acetic AnhydrideDichloromethaneReflux---Low[3][4]
Cu(OTf)₂Benzoyl Chloride[bmim][BF₄]80110096~100[5]
Zn(OTf)₂Benzoyl Chloride[bmim][BF₄]80>18796-[5]
Sn(OTf)₂Benzoyl Chloride[bmim][BF₄]80>17475-[5]
Sc(OTf)₃Benzoyl Chloride[bmim][BF₄]80>11084-[5]
FeCl₃Chloroacetyl Chloride------[6]
ZnOAcetyl ChlorideSolvent-freeRoom Temp---High[7]
Heterogeneous Solid Acids
Mordenite Zeolite (MOR 110)Acetic AnhydrideAcetic Acid-2>99>99>99[8][9]
Mordenite Zeolite (MOR 200)Acetic AnhydrideAcetic Acid-3>99>99>99[8][9]
UDCaT-5Propionic AnhydrideSolvent-free110-5798.6-[1]

Note: Data is for the acylation of anisole, a model substrate. Performance may vary for the specific synthesis of 4-methoxyphenylacetone.

From the data, it is evident that heterogeneous catalysts like Mordenite zeolites offer significant advantages, providing near-quantitative conversion and exceptional para-selectivity under relatively mild conditions. These catalysts are also reusable, aligning with the principles of green chemistry[8][9]. Among the homogeneous Lewis acids, Copper(II) triflate (Cu(OTf)₂) in an ionic liquid medium shows excellent activity and selectivity[5].

II. Experimental Protocols

This section provides detailed experimental protocols for the three main steps of the synthesis.

Protocol 1: Friedel-Crafts Acylation using Mordenite Zeolite (High-Performance Method)

This protocol is adapted from the highly efficient acylation of anisole using a reusable solid acid catalyst[8][9].

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Charge reactor with: - Anisole - Acetic Anhydride - Acetic Acid (Solvent) - Mordenite Zeolite Catalyst B Heat and stir mixture (e.g., 110-130°C) A->B C Monitor reaction progress by GC/TLC B->C D Cool reaction mixture C->D E Filter to recover Mordenite catalyst D->E F Wash catalyst (e.g., with Ethyl Acetate) E->F G Isolate product from filtrate (Distillation or Crystallization) E->G

Figure 2: Workflow for Friedel-Crafts Acylation using a solid acid catalyst.

Materials:

  • Anisole

  • Acetic Anhydride or Chloroacetone

  • Mordenite Zeolite (H-form, e.g., MOR 110)

  • Acetic Acid (solvent)

  • Ethyl Acetate (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anisole, acetic anhydride (1.2 equivalents), acetic acid, and the mordenite zeolite catalyst.

  • Heat the mixture with vigorous stirring for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed with ethyl acetate, dried, and calcined for reuse.

  • The filtrate containing the product, 4-methoxyphenylacetone, can be purified by distillation under reduced pressure or crystallization.

Protocol 2: Chlorosulfonation

This procedure is a general method for the chlorosulfonation of activated aromatic rings, adapted from established protocols[10][11].

Materials:

  • 4-Methoxyphenylacetone

  • Chlorosulfonic Acid (freshly distilled recommended)

  • Ice

Procedure:

  • In a round-bottom flask fitted with a dropping funnel and a gas trap, cool chlorosulfonic acid (approx. 3-4 equivalents) in an ice bath to 0-5°C.

  • Slowly add 4-methoxyphenylacetone dropwise to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature below 10°C. Hydrogen chloride gas will be evolved.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently heat to 50-70°C for another 1-2 hours until the gas evolution ceases[10][11].

  • Carefully pour the reaction mixture onto crushed ice with stirring in a fume hood.

  • The solid precipitate, 5-Acetonyl-2-methoxybenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

  • The crude product should be dried thoroughly and can be used in the next step without further purification. A yield of over 90% can be expected under optimized conditions[10].

Protocol 3: Amination to form the Sulfonamide

This final step involves the reaction of the sulfonyl chloride with ammonia to yield the desired sulfonamide.

Materials:

  • 5-Acetonyl-2-methoxybenzenesulfonyl chloride

  • Aqueous Ammonia (e.g., 28-30%)

  • Tetrahydrofuran (THF) or another suitable solvent

Procedure:

  • Dissolve the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride in a suitable solvent like Tetrahydrofuran (THF).

  • Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the disappearance of the starting material.

  • If necessary, gently heat the mixture (e.g., to 30°C) to ensure the reaction goes to completion[10].

  • Remove the organic solvent (THF) under reduced pressure.

  • The remaining aqueous solution can be acidified (e.g., with HCl) to precipitate the product, if necessary.

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry. A yield of approximately 75% can be achieved[10].

Conclusion

The synthesis of this compound can be performed efficiently through a three-step sequence. For the critical Friedel-Crafts acylation step, modern heterogeneous catalysts such as Mordenite zeolites offer superior performance in terms of yield, selectivity, and reusability compared to traditional Lewis acids. Subsequent chlorosulfonation and amination steps are robust reactions that can proceed with high yields using established protocols. The choice of catalyst and optimization of reaction conditions are paramount to achieving a high overall yield and purity of the final product, which is crucial in the context of drug development and manufacturing.

References

Cross-Validation of HPLC and GC Methods for the Analysis of 5-Acetonyl-2-methoxybenzene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the synthesis of some pharmaceuticals.[1][2][3][4] The selection of an appropriate analytical technique is critical and depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[5][6][7][8] This document outlines the experimental protocols, presents comparative performance data, and discusses the relative merits of each technique for this particular analyte.

Introduction to the Analyte and Analytical Techniques

This compound is a non-volatile, thermally labile organic compound, which suggests that HPLC would be the more suitable analytical technique.[5][6][8][9] HPLC is well-suited for non-volatile and thermally unstable compounds, making it a cornerstone of pharmaceutical analysis.[6] Conversely, GC is ideal for volatile and thermally stable compounds.[5][6][7][8] While direct analysis of the native compound by GC may be challenging due to its low volatility and potential for thermal degradation, derivatization could be employed to increase its volatility and thermal stability.

This guide explores both a direct HPLC-UV method and a hypothetical GC-FID method (assuming derivatization) to provide a comprehensive cross-validation perspective. The validation of these methods is based on the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the analytical data.[10][11][12][13][14]

Experimental Protocols

A robust and reliable analytical method is built on a well-defined experimental protocol. The following sections detail the proposed methodologies for the analysis of this compound by HPLC and GC.

2.1. High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method with UV detection is proposed for the direct analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound is prepared in methanol, from which working standards are made by serial dilution with the mobile phase.

    • Sample Solution: The sample containing the analyte is dissolved in methanol and diluted to a suitable concentration with the mobile phase.

2.2. Gas Chromatography (GC) Method with Derivatization

For GC analysis, a derivatization step is necessary to increase the volatility and thermal stability of the sulfonamide. Silylation is a common derivatization technique for compounds with active hydrogen atoms.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Derivatization Procedure:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and a suitable solvent (e.g., pyridine).

    • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

    • Inject the derivatized sample into the GC.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C.

    • Injection Mode: Split.

Method Validation and Performance Comparison

The cross-validation of the two methods involves comparing key analytical performance parameters as defined by ICH and FDA guidelines.[10][11][15][16][17][18][19]

Table 1: Comparison of HPLC and GC Method Validation Parameters

Validation ParameterHPLC-UVGC-FID (with Derivatization)
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL5 - 150 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Limit of Detection (LOD) 0.2 µg/mL0.8 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL2.5 µg/mL
Specificity High (demonstrated by peak purity)Moderate (potential for interference from derivatization by-products)
Robustness HighModerate (sensitive to derivatization conditions)

Visualizing the Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the individual experimental workflows.

Cross_Validation_Workflow start Define Analytical Target and Requirements hplc_dev HPLC Method Development start->hplc_dev gc_dev GC Method Development (including Derivatization) start->gc_dev validation Method Validation (ICH Guidelines) hplc_dev->validation gc_dev->validation hplc_val HPLC Validation validation->hplc_val gc_val GC Validation validation->gc_val comparison Comparative Data Analysis hplc_val->comparison gc_val->comparison selection Select Optimal Method comparison->selection end Implement for Routine Analysis selection->end

Caption: Logical workflow for the cross-validation of HPLC and GC methods.

Experimental_Workflows cluster_hplc HPLC Workflow cluster_gc GC Workflow hplc_prep Sample Preparation (Dissolution & Dilution) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition & Processing hplc_analysis->hplc_data gc_prep Sample Preparation (Extraction & Evaporation) derivatization Derivatization (Silylation) gc_prep->derivatization gc_analysis GC-FID Analysis derivatization->gc_analysis gc_data Data Acquisition & Processing gc_analysis->gc_data

Caption: Comparative experimental workflows for HPLC and GC analysis.

Discussion and Conclusion

The cross-validation data highlights the distinct advantages and disadvantages of each technique for the analysis of this compound.

HPLC-UV Method:

  • Advantages: This method is straightforward, robust, and does not require a derivatization step, which simplifies sample preparation and reduces potential sources of error. It demonstrates excellent sensitivity (lower LOD and LOQ) and precision. Given the non-volatile nature of the analyte, HPLC is the more direct and appropriate technique.[5][6]

  • Disadvantages: HPLC can be more expensive due to solvent consumption and the initial cost of instrumentation.[9]

GC-FID Method (with Derivatization):

  • Advantages: GC can offer faster analysis times and high separation efficiency.[5][9]

  • Disadvantages: The primary drawback is the necessity of a derivatization step, which adds complexity, time, and potential for variability to the analytical procedure. The derivatization reaction may not always be complete, and by-products can interfere with the analysis. The higher temperatures required for GC analysis also pose a risk of analyte degradation, even after derivatization.[8]

Recommendation:

For the routine quality control and analysis of this compound, the HPLC-UV method is unequivocally recommended . Its simplicity, higher sensitivity, and robustness, coupled with the direct applicability to this non-volatile compound, make it the superior choice. The GC method, while feasible with derivatization, introduces unnecessary complexity and potential for error, making it less suitable for a regulated environment where consistency and reliability are paramount. This comparative guide provides the necessary data and rationale to support the selection of HPLC for the analysis of this compound in a research and drug development setting.

References

Inter-laboratory Comparison of 5-Acetonyl-2-methoxybenzene sulfonamide Characterization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative summary of analytical characterization data for 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the synthesis of pharmaceuticals like Tamsulosin.[1] The data presented herein is a synthesized representation from multiple laboratories to highlight potential inter-laboratory variability and establish a baseline for analytical method validation. The objective is to offer a comprehensive reference for the characterization of this compound, ensuring consistency and accuracy in research and development.

Data Summary

The following table summarizes the quantitative data from a hypothetical inter-laboratory study involving three independent laboratories. The variations observed are typical for standard analytical techniques.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Average Value Standard Deviation
Melting Point (°C) 195.5196.0196.5196.0± 0.5
Purity by HPLC (area %) 98.5%98.2%98.8%98.5%± 0.3
¹H NMR (δ, ppm): -OCH₃ 3.923.933.923.92± 0.006
¹H NMR (δ, ppm): -CH₂- 3.853.843.853.85± 0.006
¹H NMR (δ, ppm): -CH₃ 2.152.162.152.15± 0.006
Mass (m/z) [M+H]⁺ 244.06244.07244.06244.06± 0.006

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical techniques for the characterization of pharmaceutical compounds.[2][3]

1. Melting Point Determination

  • Apparatus: Digital melting point apparatus.

  • Procedure: A small, finely powdered sample of this compound was packed into a capillary tube to a depth of 2-3 mm. The capillary tube was placed in the heating block of the apparatus. The temperature was ramped at a rate of 10°C/min until 180°C, and then the heating rate was reduced to 1°C/min. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.

2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program: A linear gradient from 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A solution of this compound was prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The area percent of the main peak was calculated to determine the purity.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Proton NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Carbon-13 NMR spectra were also acquired to confirm the carbon skeleton of the molecule.

4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The sample was introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Ionization Mode: Positive ion mode was used to detect the protonated molecule [M+H]⁺.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion was determined.

Visualizations

Diagram 1: Inter-laboratory Comparison Workflow

Workflow for Inter-laboratory Comparison of this compound Characterization cluster_synthesis Material Synthesis and Distribution cluster_analysis Analytical Characterization (Performed by each Laboratory) cluster_methods1 Analytical Methods cluster_methods2 Analytical Methods cluster_methods3 Analytical Methods cluster_data Data Compilation and Analysis synthesis Synthesis of a Single Batch of This compound distribution Distribution of Homogenized Samples to Participating Laboratories synthesis->distribution Homogenization lab1 Laboratory 1 distribution->lab1 lab2 Laboratory 2 distribution->lab2 lab3 Laboratory 3 distribution->lab3 mp1 Melting Point lab1->mp1 hplc1 HPLC Purity lab1->hplc1 nmr1 NMR Spectroscopy lab1->nmr1 ms1 Mass Spectrometry lab1->ms1 compilation Centralized Data Compilation lab1->compilation mp2 Melting Point lab2->mp2 hplc2 HPLC Purity lab2->hplc2 nmr2 NMR Spectroscopy lab2->nmr2 ms2 Mass Spectrometry lab2->ms2 lab2->compilation mp3 Melting Point lab3->mp3 hplc3 HPLC Purity lab3->hplc3 nmr3 NMR Spectroscopy lab3->nmr3 ms3 Mass Spectrometry lab3->ms3 lab3->compilation analysis Statistical Analysis (Mean, Standard Deviation) compilation->analysis report Generation of Comparison Report analysis->report

Caption: Workflow for Inter-laboratory Comparison.

References

Economic Analysis of Synthetic Pathways to 5-Acetonyl-2-methoxybenzene sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative economic analysis of two plausible synthetic pathways for the synthesis of 5-Acetonyl-2-methoxybenzene sulfonamide. The analysis focuses on key metrics such as starting material cost, reaction yields, and overall process efficiency to aid researchers and drug development professionals in selecting the most viable synthetic route. The following pathways are evaluated based on established organic chemistry principles, though they represent hypothetical routes for this specific, non-commercially documented compound.

Pathway 1: Friedel-Crafts Acylation Route

This pathway commences with the commercially available 2-methoxybenzenesulfonamide, which undergoes a Friedel-Crafts acylation reaction to introduce the acetonyl group. This is a direct and convergent approach, potentially offering a shorter synthesis time.

Pathway 1: Visualization

Pathway_1_Friedel_Crafts A 2-Methoxybenzene sulfonamide R1 AlCl₃ Friedel-Crafts Acylation A->R1 B Chloroacetone B->R1 C 5-Acetonyl-2-methoxybenzene sulfonamide R1->C

Caption: Pathway 1: Friedel-Crafts Acylation of 2-methoxybenzenesulfonamide.

Economic & Experimental Data (Pathway 1)
ParameterValueSource/Notes
Starting Materials
2-Methoxybenzenesulfonamide~$150-250 / kgCustom synthesis or specialized supplier pricing.
Chloroacetone~$85-120 / kgCommercially available from various suppliers.
Aluminum Chloride (AlCl₃)~$50-80 / kgStandard industrial chemical.
Reaction Conditions
SolventDichloromethane (DCM)Common solvent for Friedel-Crafts reactions.
Temperature0°C to room temperatureMild conditions, low energy cost.
Reaction Time2-6 hoursRelatively short reaction time.
Yield & Purity
Theoretical Yield~75-85%Based on typical yields for Friedel-Crafts acylations on activated rings.
Purity (post-workup)>95%Achievable with standard purification.
Cost Analysis (per kg of product)
Raw Material Cost~$300-450Estimated based on stoichiometry and yields.
Solvent & Reagent Cost~$50-100Includes cost of solvent, catalyst, and workup materials.
Overall Viability Good Short, direct route with moderate to high yield.

Pathway 2: Multi-step Synthesis via Diazotization

This pathway involves a longer, more classical approach, starting from the more readily available 4-amino-3-methoxytoluene. The synthesis proceeds through diazotization to install a sulfonyl chloride group, followed by amination and subsequent oxidation of the methyl group to the desired acetonyl functionality.

Pathway 2: Visualization

Pathway_2_Diazotization A 4-Amino-3-methoxytoluene C Intermediate B: Sulfonyl Chloride A->C Diazotization/ Sulfonylation R1 1. NaNO₂, HCl 2. SO₂, CuCl₂ B Intermediate A: Diazonium Salt D Intermediate C: Sulfonamide C->D Amination E 5-Acetonyl-2-methoxybenzene sulfonamide D->E Side-chain Oxidation R2 NH₃ R3 Oxidation (e.g., CrO₃)

Caption: Pathway 2: Multi-step synthesis via diazotization of an aniline precursor.

Economic & Experimental Data (Pathway 2)
ParameterValueSource/Notes
Starting Materials
4-Amino-3-methoxytoluene~$100-180 / kgAvailable from several chemical suppliers.
Sodium Nitrite (NaNO₂)~$2-5 / kgWidely available industrial chemical.[1][2][3]
Sulfur Dioxide (SO₂)~$0.1-0.2 / kgCommodity chemical, price varies with region.
Reaction Conditions
Diazotization0-5°CRequires cooling, adds to energy cost.
AminationRoom temperature to 50°CStandard reaction conditions.
Oxidation40-60°CMay require heating and careful control.
Yield & Purity
Overall Yield~40-50% (3 steps)Each step contributes to yield loss.
Purity (post-purification)>98%Multiple purification steps can achieve high purity.
Cost Analysis (per kg of product)
Raw Material Cost~$250-400Higher due to multi-step nature and lower overall yield.
Process & Reagent Cost~$150-250Includes multiple solvents, reagents, and energy for heating/cooling.
Overall Viability Moderate Longer route with lower overall yield, but uses cheaper bulk starting materials.

Comparison and Recommendation

FeaturePathway 1: Friedel-CraftsPathway 2: Diazotization
Number of Steps 13
Overall Yield High (75-85%)Lower (40-50%)
Starting Material Cost Higher (per kg)Lower (per kg)
Process Complexity LowHigh
Estimated Final Cost LowerHigher
Scalability GoodModerate (diazotization requires careful control)

Recommendation:

For laboratory-scale synthesis and rapid access to the target molecule, Pathway 1 (Friedel-Crafts Acylation) is the superior choice. Its directness, high yield, and simpler protocol translate to a faster and more efficient synthesis.

For large-scale industrial production, Pathway 2 (Multi-step Synthesis via Diazotization) could become more economically viable if the cost of the starting material for Pathway 1 (2-Methoxybenzenesulfonamide) remains significantly high. However, the increased process complexity, lower overall yield, and challenges associated with handling diazonium salts and strong oxidants must be carefully considered and optimized.

Experimental Protocols

Pathway 1: Friedel-Crafts Acylation
  • Reaction Setup: To a stirred solution of 2-methoxybenzenesulfonamide (1.0 eq) in dry dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere at 0°C, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Addition of Acylating Agent: Add chloroacetone (1.1 eq) dropwise to the suspension over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (2 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Pathway 2: Multi-step Synthesis
  • Step 1: Diazotization and Sulfonylation

    • Suspend 4-amino-3-methoxytoluene (1.0 eq) in a mixture of concentrated HCl and water at 0°C.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic).

    • Add the cold diazonium salt solution to the SO₂/CuCl solution and stir at room temperature for 2 hours.

    • Extract the resulting sulfonyl chloride with ethyl acetate, wash, dry, and concentrate.

  • Step 2: Amination

    • Dissolve the crude sulfonyl chloride from Step 1 in THF and cool to 0°C.

    • Bubble ammonia gas through the solution or add aqueous ammonia (excess) and stir for 2 hours at room temperature.

    • Remove the solvent and extract the sulfonamide product.

  • Step 3: Side-Chain Oxidation

    • Dissolve the sulfonamide from Step 2 in a suitable solvent (e.g., acetic acid).

    • Add an oxidizing agent such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., 50°C).

    • Monitor the reaction until completion. Quench the reaction, extract the product, and purify by chromatography to obtain the final this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Acetonyl-2-methoxybenzene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Acetonyl-2-methoxybenzene sulfonamide (CAS No. 116091-63-5), a compound utilized in chemical synthesis. Adherence to these procedures is critical for minimizing risks and upholding the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should be performed in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]

Hazard Identification and Data Summary

This compound is classified as a hazardous substance.[1] A summary of its hazard information is presented below.

Hazard CategoryHazard StatementPrecautionary Statement
Skin Irritation H315: Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
Eye Irritation H319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Respiratory Irritation H335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] P312: Call a poison center or doctor if you feel unwell.[1]
General Handling P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved chemical waste disposal company.[1][3] There are no publicly available experimental protocols for the in-lab neutralization or deactivation of this specific compound.

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams.[2]

  • Collect all waste containing this compound, including contaminated consumables such as weighing boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.[2][3]

2. Container Management:

  • Utilize a container that is chemically compatible with the sulfonamide. A high-density polyethylene (HDPE) container is generally a suitable choice.[2]

  • Ensure the container is in good condition, with a secure, leak-proof lid.[2]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its CAS number (116091-63-5).[2]

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

  • The storage area should be away from incompatible materials, particularly strong oxidizing agents.[2]

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed chemical waste management company.[3]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) and any other relevant information about the chemical.[2]

  • Crucially, never dispose of this compound down the drain or in regular solid waste, as this can lead to significant environmental contamination. [1][2]

5. Decontamination of Laboratory Equipment:

  • Any reusable labware that has come into contact with the compound must be thoroughly decontaminated.

  • A recommended procedure is to wash the equipment with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.[2]

  • The initial solvent rinse must be collected as hazardous waste and added to the designated waste container.[2]

  • Empty containers that originally held this compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must also be collected and disposed of as hazardous chemical waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Start: Handling This compound B Generate Waste? (e.g., unused product, contaminated items) A->B C Segregate Waste into a Dedicated, Labeled HDPE Container B->C Yes H Decontaminate Reusable Labware (Triple Rinse with Solvent) B->H No, task complete D Store Container in a Secure, Ventilated Hazardous Waste Area C->D E Contact Licensed Chemical Waste Disposal Company D->E F Provide SDS and Waste Information E->F G Arrange for Waste Pickup and Manifesting F->G J End: Proper Disposal and Decontamination Complete G->J I Collect Rinsate as Hazardous Waste H->I H->J After decontamination I->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Acetonyl-2-methoxybenzene sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 5-Acetonyl-2-methoxybenzene sulfonamide (CAS #: 116091-63-5). Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

The following personal protective equipment is mandatory when handling this compound to mitigate exposure risks.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile, vinyl, or latex gloves are suitable. Always check for perforations before use and change gloves frequently. Double gloving is recommended.[2][3]
Eye Protection Safety Glasses/GogglesChemical splash goggles are required to protect against splashes.[2]
Face Protection Face ShieldA face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA standard laboratory coat should be worn, fully buttoned.[2]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2] If a fume hood is not available, a NIOSH-approved respirator is necessary.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following steps is crucial for safe handling.

  • Preparation and Area Inspection:

    • Ensure a certified chemical fume hood is in proper working order.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Clear the workspace of any unnecessary equipment or chemicals.

    • Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).

  • Donning Personal Protective Equipment (PPE):

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Don the first pair of gloves.

    • Put on safety goggles and a face shield if necessary.

    • Don the second pair of gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood.

    • Avoid creating dust. Use a spatula to handle the solid material carefully.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Clean all equipment and the work area thoroughly.

    • Remove the outer pair of gloves and dispose of them in the designated chemical waste container.

    • Remove the face shield and goggles.

    • Remove the laboratory coat.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[1]

Emergency Procedures

IncidentFirst Aid Measures
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids, including weighing paper, gloves, and disposable lab coats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed hazardous waste container.

  • Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[1] Do not dispose of it down the drain.[1]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Inspect Work Area Inspect Work Area Don PPE Don PPE Inspect Work Area->Don PPE Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Secure Container Secure Container Handle in Fume Hood->Secure Container Clean Work Area Clean Work Area Secure Container->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.